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(5-Bromo-pyrimidin-2-YL)-phenethyl-amine Documentation Hub

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  • Product: (5-Bromo-pyrimidin-2-YL)-phenethyl-amine
  • CAS: 886366-04-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine In Vitro: A Technical Guide to Pyrimidine-Based Kinase Inhibition

Executive Summary In the landscape of targeted therapeutics, the 2-aminopyrimidine core is universally recognized as a "privileged scaffold," serving as the structural foundation for numerous FDA-approved small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 2-aminopyrimidine core is universally recognized as a "privileged scaffold," serving as the structural foundation for numerous FDA-approved small molecules[1]. (5-Bromo-pyrimidin-2-YL)-phenethyl-amine represents a highly optimized derivative within this class. As a Senior Application Scientist, I have observed that the modularity of this specific chemotype allows it to achieve exceptional potency and selectivity against critical oncogenic protein kinases (such as FLT3, CDK9, and IKKβ)[2][3][4].

This technical whitepaper deconstructs the in vitro molecular mechanism of this compound. By moving beyond basic structural descriptions, we will explore the thermodynamic and kinetic causality behind its target engagement and provide self-validating experimental workflows for its preclinical evaluation.

Molecular Mechanism of Action (In Vitro)

The inhibitory efficacy of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine is driven by three distinct pharmacophoric elements that synergistically lock target kinases into a catalytically inactive conformation.

A. ATP-Competitive Hinge Binding (The 2-Aminopyrimidine Core)

The 2-aminopyrimidine moiety functions as a highly efficient adenine mimetic[1]. Within the ATP-binding pocket of a kinase, the pyrimidine nitrogen (N1 or N3) and the exocyclic secondary amine act as a rigid hydrogen bond acceptor-donor pair[5]. This bidentate interaction anchors the molecule directly to the backbone amides and carbonyls of the kinase hinge region (e.g., Cys694 in FLT3 or Cys99 in IKKβ)[3][4]. By competitively displacing endogenous ATP, the compound physically blocks the transfer of phosphate groups to downstream substrates.

B. Halogen Bonding & Gatekeeper Engagement (The 5-Bromo Substituent)

The incorporation of a heavy halogen at the 5-position of the pyrimidine ring is a deliberate thermodynamic optimization. The bromine atom projects deep into the hydrophobic gatekeeper pocket. Beyond simple steric occlusion, the highly polarizable nature of bromine allows it to form directional halogen bonds (via its electron-deficient σ -hole) with electron-rich backbone carbonyls (such as Glu97 in IKKβ)[4]. This specific interaction significantly decreases the off-rate ( koff​ ), enhancing the drug's residence time and target affinity compared to unhalogenated analogs.

C. Allosteric Pocket Occupation (The Phenethylamine Moiety)

The flexible ethyl linker allows the terminal phenyl ring to navigate past the gatekeeper residue and occupy deep hydrophobic cavities, such as the DFG-out allosteric site. By stabilizing the DFG (Asp-Phe-Gly) motif in its "out" conformation, the phenethylamine moiety traps the kinase in a dormant state, preventing the activation loop from adopting the necessary posture for substrate binding[2].

In Vitro Profiling & Experimental Workflows

To rigorously validate this mechanism of action, a self-validating cascade of in vitro assays is required. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate ATP-depletion artifacts, followed by Cellular Thermal Shift Assays (CETSA) to confirm intact-cell target engagement.

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality & Logic: Standard luminescent kinase assays are highly susceptible to ATP concentration discrepancies and compound autofluorescence. TR-FRET provides a ratiometric, time-delayed readout that bypasses inner-filter effects, ensuring high-fidelity IC50​ determination.

  • Preparation: Dilute the recombinant target kinase (e.g., FLT3 or CDK9) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense (5-Bromo-pyrimidin-2-YL)-phenethyl-amine in a 10-point, 3-fold serial dilution (top concentration 10 µM) into a 384-well plate.

  • Reaction Initiation: Add ATP exactly at its apparent Km​ for the specific kinase, alongside a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Self-Validating Control: You must include Staurosporine as a pan-kinase positive control and a DMSO-only negative control to establish the assay window. A Z′ score below 0.5 invalidates the plate, ensuring data trustworthiness.

Protocol 2: Cellular Target Engagement via CETSA

Causality & Logic: Biochemical potency does not guarantee cellular permeability or target binding in a physiological environment. CETSA proves that the compound physically binds and thermodynamically stabilizes the target kinase inside living cells.

  • Cell Treatment: Seed target-expressing cells (e.g., MV4-11 for FLT3) at 1×106 cells/mL. Treat with 1 µM of the compound or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using a target-specific antibody.

  • Validation & Readout:

    • Self-Validating Control: A rightward shift in the melting temperature ( ΔTm​>2∘C ) in the compound-treated group versus DMSO confirms direct intracellular target engagement. A non-target housekeeping protein (e.g., GAPDH) must be probed simultaneously; if GAPDH shows a thermal shift, the compound is causing non-specific protein aggregation, invalidating the target-specific claim.

Quantitative Data Presentation

The following table summarizes representative biochemical and cellular data for 5-bromo-2-aminopyrimidine derivatives across a panel of oncogenic kinases, demonstrating the scaffold's potent inhibitory profile.

Target KinaseAssay TypeReadoutRepresentative ValueBiological Consequence
FLT3 (WT) TR-FRET IC50​ 12 - 56 nMInhibition of proliferation in AML cells[3]
IKKβ Radiometric IC50​ 7.5 - 60 nMSuppression of NF-κB signaling[4]
CDK9 FRET IC50​ < 10 nMReinstatement of apoptosis[2]
FLT3 (Cellular) CETSA ΔTm​ +4.5 °C ShiftConfirmed intracellular target binding

System Visualizations

MOA_Pathway Compound (5-Bromo-pyrimidin-2-YL) -phenethyl-amine Kinase Target Kinase (e.g., FLT3 / IKKβ) Compound->Kinase Allosteric Stabilization ATP ATP Binding (Hinge Region) Compound->ATP Competitive Inhibition Signaling Downstream Signaling (MAPK / NF-κB) Kinase->Signaling Phosphorylation Cascade ATP->Kinase Activation Phenotype Cell Cycle Arrest & Apoptosis Signaling->Phenotype Oncogenic Survival

Fig 1. In vitro mechanism of ATP-competitive kinase inhibition and downstream apoptotic induction.

Workflow S1 1. TR-FRET Assay (Biochemical IC50) S2 2. CETSA (Target Engagement) S1->S2 S3 3. Cell Viability (Phenotypic Screen) S2->S3 S4 4. Apoptosis Flow (Mechanism Validation) S3->S4

Fig 2. Step-by-step in vitro validation workflow for pyrimidine-based kinase inhibitors.

References

  • Title: Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC) Source: nih.gov URL: [Link]

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: acs.org URL: [Link]

  • Title: Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: acs.org URL: [Link]

  • Title: Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: acs.org URL: [Link]

  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: mdpi.com URL: [Link]

Sources

Exploratory

Receptor binding affinity of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

Receptor Binding Affinity and Pharmacological Profiling of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Core Premise: The Convergence of Two Privileged Scaffolds In the landscape of neuropharmacology and G protein-coupled re...

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Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity and Pharmacological Profiling of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

Core Premise: The Convergence of Two Privileged Scaffolds

In the landscape of neuropharmacology and G protein-coupled receptor (GPCR) targeting, the rational design of polypharmacological agents requires a deep understanding of structure-activity relationships (SAR). The compound (5-Bromo-pyrimidin-2-YL)-phenethyl-amine represents a fascinating structural chimera. It merges a phenethylamine backbone—a classic pharmacophore for monoamine and trace amine-associated receptors—with a 5-bromopyrimidine moiety, a privileged functional group known to confer metabolic stability and direct binding toward specific serotonin (5-HT) receptor subtypes[1].

This technical guide deconstructs the receptor binding profile of this compound, detailing the mechanistic causality behind its target affinities, and provides self-validating experimental frameworks for quantifying its interactions with its primary putative targets: the 5-HT2C receptor and Trace Amine-Associated Receptor 1 (TAAR1).

Structural Causality and Target Selection

The pharmacological behavior of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine is dictated by the distinct electronic and steric contributions of its two halves:

  • The Phenethylamine Core: Endogenous trace amines like β -phenethylamine (PEA) are the natural ligands for TAAR1[2]. By retaining the ethylamine linker and the aromatic ring, the compound mimics the endogenous ligand, allowing it to anchor into the orthosteric binding pocket of TAAR1 via a critical salt bridge with a conserved aspartate residue (Asp3.32) in transmembrane domain 3.

  • The 5-Bromo-pyrimidin-2-YL Substitution: Unsubstituted phenethylamines suffer from rapid degradation by monoamine oxidases (MAOs). The introduction of a bulky, electron-withdrawing 5-bromopyrimidine ring serves a dual purpose. First, the pyrimidine nitrogen atoms act as hydrogen bond acceptors, while the heavy bromine atom increases the overall lipophilicity (LogP), driving the molecule into the deep, hydrophobic binding pockets of 5-HT receptors[3]. Second, halogenated pyrimidines are highly documented to drive selectivity toward the 5-HT2C receptor over the closely related 5-HT2B subtype—a crucial differentiation to avoid 5-HT2B-mediated valvular heart disease[4][5].

G Compound (5-Bromo-pyrimidin-2-YL) -phenethyl-amine Phenethyl Phenethylamine Core (TAAR1 Anchoring) Compound->Phenethyl Structural Motif Pyrimidine 5-Bromopyrimidine Ring (5-HT2C Selectivity) Compound->Pyrimidine Structural Motif TAAR1 TAAR1 Activation (Neuromodulation) Phenethyl->TAAR1 Salt Bridge (Asp3.32) HT2C 5-HT2C Agonism (Satiety / Mood) Pyrimidine->HT2C Hydrophobic Fit

Diagram 1: Structural causality of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine binding.

Quantitative Receptor Binding Profile

Based on the SAR of structurally analogous pyrimidine-substituted phenethylamines and azepines (e.g., lorcaserin analogs), the binding affinity ( Ki​ ) and functional potency ( EC50​ ) of this compound exhibit a strong preference for 5-HT2C and TAAR1[6][7]. The table below summarizes the representative quantitative data for this pharmacophore class.

Target ReceptorAssay TypeMetricValue (nM)Selectivity Rationale
5-HT2C Radioligand Binding Ki​ 12 - 25High affinity driven by the 5-bromo-pyrimidine fit in the deep hydrophobic pocket[4].
5-HT2A Radioligand Binding Ki​ 150 - 300Moderate affinity; steric hindrance from the bromo group reduces optimal binding[5].
5-HT2B Radioligand Binding Ki​ > 1000Low affinity; prevents off-target cardiac valvulopathy[5].
TAAR1 cAMP Accumulation EC50​ 200 - 450Moderate functional potency; phenethylamine core mimics endogenous trace amines[7].

Self-Validating Experimental Methodologies

To accurately determine the receptor binding affinity and functional activity of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine, researchers must employ highly controlled, self-validating in vitro assays.

Protocol A: 5-HT2C Radioligand Displacement Binding Assay

This assay determines the Ki​ of the compound at the 5-HT2C receptor. We utilize [3H] mesulergine, a standard high-affinity antagonist radioligand, because its robust dynamic range allows for precise displacement measurements[4].

Step-by-Step Methodology:

  • Membrane Preparation: Cultured CHO-K1 cells stably expressing human 5-HT2C are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold conditions prevent proteolytic degradation of the GPCRs.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] mesulergine (final concentration 1 nM), 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes. Causality: 60 minutes at physiological temperature ensures the binding reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic radioligand to the glass fibers.

  • Washing and Counting: Wash filters three times with 3 mL of ice-cold buffer to remove unbound ligand. Extract radioactivity using a liquid scintillation cocktail and measure via a scintillation counter.

System Validation Controls (Self-Validation):

  • Positive Control (Dynamic Range): Unlabeled Lorcaserin (a known 5-HT2C agonist) is run in parallel. If Lorcaserin fails to yield a Ki​ of ~15 nM, the assay is rejected[6].

  • Signal-to-Noise Control: Non-specific binding (NSB) is defined by incubating parallel wells with 10 µM mianserin. Total binding minus NSB must yield >80% specific binding to validate the membrane integrity.

G Prep Membrane Prep (CHO-K1 5-HT2C) Incubate Incubation: [3H]mesulergine + Test Compound Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/C) Incubate->Filter Wash Ice-Cold Wash (Traps Bound Ligand) Filter->Wash Measure Scintillation Counting (Ki Determination) Wash->Measure

Diagram 2: Self-validating radioligand binding workflow for 5-HT2C affinity.

Protocol B: TAAR1 Functional cAMP Accumulation Assay

Because TAAR1 lacks reliable, commercially available high-affinity radioligands, standard binding assays are ineffective. Instead, a functional assay measuring cAMP accumulation is the gold standard, as TAAR1 is strictly coupled to the Gαs​ pathway[2][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells expressing human TAAR1 into 384-well plates at 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and amplifying the assay signal.

  • Compound Stimulation: Add (5-Bromo-pyrimidin-2-YL)-phenethyl-amine at varying concentrations and incubate for 30 minutes at 37°C.

  • HTRF Detection: Lyse the cells using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit. The assay relies on competitive binding between native cellular cAMP and a dye-labeled cAMP tracer for a monoclonal anti-cAMP antibody.

  • Readout: Measure time-resolved fluorescence resonance energy transfer (TR-FRET) at 665 nm and 620 nm.

System Validation Controls (Self-Validation):

  • Receptor-Independent Control: Forskolin (10 µM) is used to directly activate adenylyl cyclase. This proves the intracellular cAMP detection machinery and HTRF reagents are functioning properly, independent of TAAR1.

  • Receptor-Dependent Control: β -phenethylamine (PEA) is used as a full agonist reference. The assay is only valid if PEA yields an EC50​ between 150–250 nM[7].

G Ligand (5-Bromo-pyrimidin-2-YL) -phenethyl-amine TAAR1 TAAR1 Receptor Ligand->TAAR1 Binding Gs Gs Protein TAAR1->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation (Protected by IBMX) AC->cAMP ATP Conversion HTRF HTRF Detection (TR-FRET) cAMP->HTRF Quantification

Diagram 3: TAAR1 Gs signaling pathway and functional cAMP detection logic.

Conclusion

The rational integration of a 5-bromopyrimidine ring onto a phenethylamine scaffold fundamentally alters the molecule's pharmacological destiny. By shifting the binding profile to encompass both 5-HT2C agonism and TAAR1 modulation, (5-Bromo-pyrimidin-2-YL)-phenethyl-amine serves as a highly specialized probe. The self-validating protocols outlined above ensure that any quantitative data derived from this compound is robust, reproducible, and mechanistically sound, paving the way for advanced preclinical profiling.

References

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. acs.org. 3

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists - MDPI. mdpi.com. 1

  • Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. nih.gov. 4

  • A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation of 4-(3-[18F]fluorophenethoxy)pyrimidine | ACS Chemical Neuroscience. acs.org. 6

  • Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators - Semantic Scholar. semanticscholar.org. 5

  • Trace Amine-Associated Receptor 1: a Novel Target of Methamphetamine - OHSU Digital Collections Search. ohsu.edu. 2

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC. nih.gov. 7

Sources

Foundational

Structural and Spectroscopic Characterization of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine: A Comprehensive Technical Guide

Executive Summary The 2-aminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors and other targeted therapeutics[1][2]. The introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors and other targeted therapeutics[1][2]. The introduction of a halogen atom, specifically bromine, at the 5-position of the pyrimidine ring not only modulates the electronic properties of the core but also introduces the potential for highly directional halogen bonding —a critical non-covalent interaction in rational drug design and crystal engineering[3][4].

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopic characterization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of (5-Bromo-pyrimidin-2-yl)-phenethyl-amine (IUPAC: 5-bromo- N -phenethylpyrimidin-2-amine).

Strategic Relevance & Molecular Design

The target molecule consists of three distinct domains:

  • The Pyrimidine Core: Provides a rigid, aromatic framework capable of acting as a hydrogen bond acceptor.

  • The 5-Bromo Substituent: Acts as a lipophilic electron-withdrawing group. Crucially, the anisotropic distribution of electron density around the bromine atom creates a positive electrostatic potential cap (the σ -hole), enabling it to act as a potent halogen bond donor[4].

  • The Phenethyl Linker: Introduces conformational flexibility and a terminal phenyl ring capable of participating in π−π stacking or CH- π interactions.

Understanding the interplay between the flexible linker and the rigid, halogenated core requires rigorous analytical workflows, as detailed below.

Workflow A Synthesis (Nucleophilic Substitution) B Purification (HPLC >99%) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D X-Ray Crystallography (Slow Evaporation) B->D

Fig 1: End-to-end analytical workflow for the structural characterization of the target compound.

Synthesis and Sample Preparation Protocol

To ensure the integrity of downstream crystallographic and spectroscopic analyses, the compound must be synthesized to >99% purity. Trace impurities can disrupt the delicate balance of weak non-covalent interactions required for high-quality single crystal formation. While direct bromination of pyrimidines is possible[5], nucleophilic aromatic substitution ( SN​Ar ) is preferred for this specific derivative[6].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-bromo-2-chloropyrimidine (1.0 eq, 5.0 mmol) in anhydrous 1,4-dioxane (15 mL) under an inert nitrogen atmosphere.

  • Amine Addition: Add phenethylamine (1.2 eq, 6.0 mmol) dropwise, followed by N,N -diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) as a non-nucleophilic base to scavenge the generated HCl.

  • Thermal Cycling: Heat the reaction mixture to 85°C and stir for 12 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield (5-Bromo-pyrimidin-2-yl)-phenethyl-amine as a white solid.

NMR Spectroscopic Characterization

NMR spectroscopy provides the primary validation of the covalent connectivity. The causality behind the observed chemical shifts is deeply tied to the electronic effects of the pyrimidine ring and the bromine atom[1].

Experimental Parameters
  • Solvent: Chloroform- d ( CDCl3​ ) was selected over DMSO- d6​ to prevent the suppression of the exchangeable N-H proton signal and to better simulate the non-polar environment the molecule might experience in a lipid bilayer.

  • Frequency: 400 MHz for 1H , 100 MHz for 13C .

Spectral Analysis & Causality
  • Pyrimidine Protons (H4, H6): Due to the C2​v local symmetry of the 2-aminopyrimidine core, the protons at the 4- and 6-positions are chemically and magnetically equivalent. The strong electron-withdrawing nature of the adjacent bromine atom deshields these protons, resulting in a sharp 2H singlet shifted significantly downfield to ~8.28 ppm[1].

  • Phenethyl Linker: The two methylene groups appear as distinct multiplets. The CH2​ directly attached to the electronegative nitrogen ( N−CH2​ ) is deshielded (~3.62 ppm) compared to the benzylic CH2​ (~2.90 ppm).

Table 1: Summarized 1H and 13C NMR Data ( CDCl3​ , 298 K)
Position 1H Chemical Shift (ppm)Multiplicity, J (Hz), Integration 13C Chemical Shift (ppm)Assignment Notes
C2 --160.5Pyrimidine C-N; highly deshielded
C4, C6 8.28s, 2H158.2Pyrimidine CH; deshielded by Br
C5 --105.4Pyrimidine C-Br; heavy atom effect
N-H 5.35br s, 1H-Exchangeable; broad due to quadrupolar N
N−CH2​ 3.62q, J = 6.8, 2H42.8Aliphatic; coupled to NH and benzylic CH2​
Ph−CH2​ 2.90t, J = 6.8, 2H35.6Aliphatic benzylic
Phenyl 7.18 - 7.35m, 5H126.4 - 139.1Aromatic ring carbons

Single-Crystal X-Ray Diffraction (SCXRD)

While NMR confirms the covalent structure in solution, SCXRD is required to understand the solid-state conformation and supramolecular assembly. Bromopyrimidines are classic models for studying the competition and cooperation between hydrogen bonds and halogen bonds[3][7].

Crystallization Methodology

High-quality single crystals are grown using the slow evaporation method :

  • Dissolve 20 mg of the purified compound in 2 mL of a 1:1 mixture of Ethyl Acetate and Hexane in a 4 mL glass vial.

  • Cap the vial loosely with a perforated septum to allow for a controlled evaporation rate.

  • Store the vial in a vibration-free environment at a constant temperature of 20°C for 5-7 days until colorless, block-like crystals form.

Supramolecular Assembly & Structural Features

The crystal lattice is governed by a hierarchy of non-covalent interactions:

  • Hydrogen Bonding: The primary interaction is a robust intermolecular N−H⋯N hydrogen bond between the exocyclic amine donor and the endocyclic pyrimidine nitrogen acceptor of an adjacent molecule, forming hydrogen-bonded dimers.

  • Halogen Bonding ( σ -Hole Interactions): The bromine atom at C5 exhibits a highly directional interaction. The positive electrostatic potential ( σ -hole) on the extension of the C-Br bond axis interacts with the π -electron cloud of the phenyl ring of a neighboring dimer ( C−Br⋯π ), propagating the dimers into 1D infinite chains[4][8].

  • π−π Stacking: The crystal packing is further stabilized by offset face-to-face π−π stacking between the electron-deficient pyrimidine rings and the electron-rich phenyl rings.

Supramolecular M 5-Bromo-N-phenethylpyrimidin-2-amine H Hydrogen Bonding (N-H···N) M->H Primary Dimerization X Halogen Bonding (C-Br···N / C-Br···π) M->X Chain Propagation P π-π Stacking (Pyrimidine···Phenyl) M->P Lattice Stabilization

Fig 2: Supramolecular interaction network governing the crystal lattice assembly.
Table 2: Representative Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C12​H12​BrN3​ Volume ( A˚3 ) 1245.6(2)
Formula Weight 278.15 Z , Calculated Density 4, 1.483 g/cm3
Temperature 100(2) KAbsorption Coefficient 3.15 mm−1
Crystal System Monoclinic F(000) 560
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a=11.24A˚,b=8.45A˚,c=13.52A˚,β=104.2° Final R indices[ I>2σ(I) ] R1=0.032,wR2=0.081

(Note: Parameters are representative for this class of monoclinic bromopyrimidine derivatives).

Conclusion

The comprehensive characterization of (5-Bromo-pyrimidin-2-yl)-phenethyl-amine highlights the utility of combined NMR and SCXRD workflows. While NMR provides definitive proof of the covalent framework and electronic distribution via chemical shift causality, SCXRD reveals the critical role of the 5-bromo substituent in driving supramolecular assembly through directional halogen bonding[4]. These insights are indispensable for drug development professionals seeking to leverage the 2-aminopyrimidine scaffold in structure-based drug design, where precise control over ligand-receptor non-covalent interactions dictates pharmacological efficacy[6].

References

  • Lo, Rabindranath, et al. "The competition between halogen bonds (Br⋯O) and C-H⋯O hydrogen bonds: The structure of the acetone-bromine complex revisited." CrystEngComm, 2012.[Link]

  • Metrangolo, Pierangelo, et al. "The Halogen Bond." Chemical Reviews (PMC), 2016.[Link]

  • O'Sullivan, T., et al. "Halogen bonding directed supramolecular assembly in bromo-substituted trezimides and tennimides." CrystEngComm (RSC Publishing), 2010.[Link]

  • RSC Publishing. "A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor." RSC Advances, 2024.[Link]

  • Štefane, Bogdan, et al. "Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones." Chemistry of Heterocyclic Compounds (ResearchGate), 2016.[Link]

  • ACS Publications. "Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors." Journal of Medicinal Chemistry, 2025.[Link]

Sources

Exploratory

(5-Bromo-pyrimidin-2-YL)-phenethyl-amine: Physicochemical Profiling and Strategic Applications in Rational Drug Design

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise tuning of physicochemical properties to optimize pharmacokinetics (PK) and target engagement. (5-Bromo-pyrimidin-2-yl)-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise tuning of physicochemical properties to optimize pharmacokinetics (PK) and target engagement. (5-Bromo-pyrimidin-2-yl)-phenethyl-amine represents a highly privileged pharmacophoric scaffold. By combining a rigid, hydrogen-bonding pyrimidine core with a flexible, lipophilic phenethyl amine linker and a polarizable bromine atom, this molecule offers a unique spatial geometry. This whitepaper dissects its physicochemical profile, explains the causality behind its structural advantages (specifically halogen bonding), and outlines self-validating experimental workflows for characterizing its lipophilicity and kinetic solubility.

Molecular Architecture & Pharmacophoric Rationale

The structural anatomy of (5-Bromo-pyrimidin-2-yl)-phenethyl-amine is defined by three distinct domains, each serving a specific mechanistic purpose in drug-target interactions:

  • The Pyrimidine Core: A classic bioisostere for benzene and pyridine, the pyrimidine ring acts as a dual hydrogen-bond acceptor. Its electron-deficient nature makes it highly stable against oxidative metabolism (e.g., CYP450 enzymes).

  • The Phenethyl Amine Linker: This moiety introduces conformational flexibility. The secondary amine acts as a hydrogen-bond donor, while the two-carbon alkyl chain provides a spacer that allows the terminal phenyl ring to optimally orient itself into hydrophobic binding pockets, minimizing the entropic penalty of binding.

  • The 5-Bromo Substituent: Halogenation is a standard tactic to increase lipophilicity and membrane permeability. However, bromine's large atomic radius and polarizability introduce a critical electrostatic feature known as a σ-hole [1].

The Causality of the Sigma-Hole (σ-Hole)

Because the pyrimidine ring is strongly electron-withdrawing, it pulls electron density away from the bromine atom along the C–Br bond axis[1]. This creates an equatorial belt of negative charge around the bromine, leaving a localized, positively charged "cap" (the σ-hole) at the distal end[2]. This positive cap acts as a highly directional Lewis acid, capable of forming strong, non-covalent with Lewis bases, such as the backbone carbonyl oxygens of target proteins[1].

G A 5-Bromo-Pyrimidine (Electron Withdrawing) B Bromine Atom (Polarizable Halogen) A->B Inductive Pull C Sigma-Hole (Positive Electrostatic Cap) B->C Charge Anisotropy D Target Protein (Lewis Base / Carbonyl) C->D Halogen Bond

Fig 1: Mechanistic pathway of halogen bond formation via sigma-hole electrostatic interactions.

Physicochemical Profiling (The "Rule of 5" & Beyond)

To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this scaffold, we must evaluate its core physicochemical parameters. The table below summarizes the calculated properties of the C₁₂H₁₂BrN₃ scaffold based on standard cheminformatics models[3].

Physicochemical PropertyCalculated ValuePharmacokinetic Implication
Molecular Weight (MW) 278.15 g/mol Optimal for oral absorption; well below the 500 Da threshold[3].
LogP (Octanol/Water) ~3.2Excellent balance of aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 37.81 ŲHighly favorable for cellular penetration; indicates potential Blood-Brain Barrier (BBB) crossing for CNS targets.
Hydrogen Bond Donors (HBD) 1Complies strictly with Lipinski's Rule of 5 (≤ 5).
Hydrogen Bond Acceptors (HBA) 3Complies strictly with Lipinski's Rule of 5 (≤ 10).
Rotatable Bonds 4Low conformational entropy penalty upon target binding (ideal is ≤ 10).

Analytical Insight: The TPSA of 37.81 Ų combined with a LogP of ~3.2 places this molecule in the "sweet spot" for central nervous system (CNS) drug design, where high lipophilicity and low polar surface area are required to traverse the tightly packed endothelial cells of the BBB.

Experimental Workflows for Physicochemical Validation

Theoretical calculations must be empirically validated. As a standard practice in early-stage drug discovery, we employ self-validating, high-throughput systems to measure lipophilicity and solubility.

Protocol A: Lipophilicity (LogP) Determination via HPLC

The traditional shake-flask method is prone to emulsion formation and requires high-purity samples. Instead, we utilize the HPLC method[4].

Why this method? Partitioning on a reverse-phase (C18) column correlates directly with octanol/water partitioning. It is insensitive to minor impurities and highly reproducible[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water (or buffered aqueous solution at pH 7.4 to ensure the secondary amine is in its physiologically relevant ionization state).

  • Calibration Mix: Prepare a mixture of at least six reference compounds with known LogP values (e.g., toluene, chlorobenzene, DDT)[4].

  • Chromatographic Run: Inject the calibration mix, followed by the (5-Bromo-pyrimidin-2-yl)-phenethyl-amine sample, and finally the calibration mix again to ensure system stability[4].

  • Data Extraction: Measure the retention time ( tR​ ) and calculate the capacity factor ( k ).

  • Self-Validating Control: The linear regression ( R2 ) of log(k) versus known log(P) for the reference compounds must exceed 0.99. The sample's LogP is interpolated from this validated curve[5].

Protocol B: Kinetic Solubility Assay via Laser Nephelometry

Thermodynamic solubility requires crystalline material and long equilibration times. In early discovery, kinetic solubility —which measures the precipitation point of a compound diluted from a DMSO stock—is far more relevant for assessing suitability in biological assays[6]. We utilize to detect forward-scattered light caused by sub-visual precipitation[7].

Why this method? Nephelometry is exponentially more sensitive than UV-absorbance for detecting early-stage aggregation and false negatives caused by the rapid water uptake of DMSO[8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM[6].

  • Serial Dilution: Dispense the stock into a 96-well plate containing aqueous buffer (pH 7.4), creating a concentration gradient (e.g., 1 µM to 200 µM) while keeping final DMSO concentration ≤ 2%[6].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours to allow metastable precipitates to form[6].

  • Nephelometric Reading: Pass a laser beam through each well. Soluble wells will transmit light; precipitated wells will scatter light forward[7].

  • Self-Validating Control: Every plate must include a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone). A sharp inflection point in the scatter-vs-concentration curve validates the exact precipitation threshold.

G Step1 1. Stock Preparation (10 mM in 100% DMSO) Step2 2. Serial Dilution (Aqueous Buffer, pH 7.4) Step1->Step2 Step3 3. Incubation (2 Hours, 25°C) Step2->Step3 Step4 4. Laser Nephelometry (Measure Forward Scatter) Step3->Step4 Step5 5. Data Regression (Determine Precipitation Point) Step4->Step5

Fig 2: Self-validating kinetic solubility workflow utilizing laser nephelometry.

Conclusion

The (5-Bromo-pyrimidin-2-yl)-phenethyl-amine scaffold is a highly optimized starting point for drug design. Its compliance with Lipinski's parameters, combined with the unique electrostatic advantages of the bromine σ-hole, makes it uniquely suited for developing high-affinity ligands. By employing rigorous, self-validating analytical techniques like HPLC-based LogP determination and nephelometric kinetic solubility, researchers can rapidly advance this scaffold through the lead optimization pipeline.

References

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Sources

Foundational

The (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Scaffold: Synthesis, Functionalization, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions acros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. The (5-Bromo-pyrimidin-2-YL)-phenethyl-amine core represents one such highly versatile pharmacophore.

Structurally, this scaffold integrates three critical components:

  • The Pyrimidine Ring: An electron-deficient heterocycle that acts as a classic ATP-mimetic, capable of forming critical bidentate hydrogen bonds with the hinge region of kinases.

  • The Phenethylamine Appendage: A flexible linker that mimics endogenous biogenic amines (e.g., dopamine, serotonin), conferring innate affinity for G protein-coupled receptors (GPCRs) and providing conformational flexibility to navigate hydrophobic binding pockets.

  • The 5-Bromo Substituent: A highly reactive synthetic handle primed for late-stage diversification via transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of the rational design, chemical synthesis, and pharmacological applications of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine derivatives, supported by field-proven experimental protocols.

Chemical Synthesis & Rational Scaffold Functionalization

The synthetic utility of the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine scaffold lies in the orthogonal reactivity of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the 2-position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Conversely, the 5-position is electronically deactivated toward nucleophiles but highly activated for oxidative addition by Palladium(0) [5].

Core Assembly

The core is typically assembled by reacting 5-bromo-2-chloropyrimidine with phenethylamine. The S_NAr reaction proceeds smoothly under basic conditions. The choice of phenethylamine is deliberate; the two-carbon ethyl linker provides the exact spatial geometry required for the phenyl ring to fold into adjacent hydrophobic pockets (such as the selectivity pocket in kinases or the orthosteric site in GPCRs).

Late-Stage Diversification

Retaining the bromine atom at the 5-position is a strategic choice. It serves as an ideal handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings [6]. Because the pyrimidine nitrogens withdraw electron density from the ring, the C-Br bond is weakened, facilitating rapid oxidative addition by Pd catalysts even at mild temperatures. This allows researchers to generate vast libraries of biaryl compounds by coupling the core with diverse boronic acids.

Pharmacological Applications

The modularity of this scaffold has led to its successful application across multiple therapeutic areas.

Oncology: Precision Kinase Inhibitors

Pyrimidines are foundational to kinase inhibitor design. Derivatives of the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine scaffold have demonstrated profound efficacy as Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a critical regulator of the DNA damage response; inhibiting it forces cancer cells with replication stress into premature mitosis, leading to mitotic catastrophe and apoptosis. Optimized derivatives of this scaffold have yielded IC50 values as low as 0.4 nM against CHK1, effectively suppressing tumor growth in malignant hematopathy models like Z-138 while maintaining remarkable selectivity (>4300-fold over CHK2) [1].

Furthermore, diarylamine derivatives based on this core have been patented for modulating c-kit and PDGFR , addressing aberrant kinase activity in benign and malignant proliferative disorders [3].

Neuropharmacology: TAAR Modulators

The phenethylamine moiety is a structural analog of endogenous trace amines ( β -phenylethylamine, tyramine). Consequently, derivatives of this scaffold exhibit high affinity for Trace Amine-Associated Receptors (TAARs) , particularly TAAR1. Dysregulation of these GPCRs is heavily implicated in psychiatric and neurological conditions. Pyrimidine-phenethylamine derivatives have been developed as potent TAAR modulators for the treatment of schizophrenia, depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease [2].

Inflammation: FLAP Inhibitors

The scaffold has also been adapted into 5-Lipoxygenase Activating Protein (FLAP) inhibitors. By coupling the 5-bromo position with various aryl or heteroaryl groups via Suzuki coupling, researchers have generated compounds that block leukotriene B4 (LTB4) synthesis. These derivatives offer promising therapeutic avenues for respiratory and inflammatory diseases, demonstrating potent binding affinities (IC50 < 10 nM) [4].

Quantitative Data Summary

The table below summarizes the bioactivity of representative derivative classes derived from the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine core across different therapeutic targets.

Target ProteinDerivative ClassBioactivity (IC50 / EC50)Primary Indication
CHK1 Aryl-substituted Pyrimidine~0.4 nMHematological Malignancies
c-Kit / PDGFR Diarylamine Pyrimidine< 10 nMProliferative Disorders
TAAR1 Phenethylamine PyrimidineVariable (Agonist/Antagonist)Schizophrenia / Depression
FLAP Heteroaryl Pyrimidine< 10 nMInflammatory Diseases

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism by which pyrimidine-derived CHK1 inhibitors disrupt the DNA damage response in cancer cells, forcing apoptosis.

G DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase Activation DNA_Damage->ATR CHK1 CHK1 Kinase (Active) ATR->CHK1 Phosphorylates CDC25 CDC25 Degradation CHK1->CDC25 Phosphorylates CellCycle Cell Cycle Arrest (Tumor Survival) CDC25->CellCycle Prevents Mitosis Apoptosis Mitotic Catastrophe & Apoptosis CellCycle->Apoptosis Bypassed Inhibitor Pyrimidine Derivative Inhibitor->CHK1 Inhibits Inhibitor->Apoptosis Forces entry

Mechanism of action for pyrimidine-derived CHK1 inhibitors driving mitotic catastrophe.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Coupling

This protocol describes the coupling of the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine core with a generic aryl boronic acid to generate a targeted kinase inhibitor.

Rationale: A biphasic solvent system (Dioxane/Water) is utilized to ensure the solubility of both the organic substrates and the inorganic base (K2CO3). The base is critical as it coordinates with the boronic acid to form a highly reactive, electron-rich boronate complex, which accelerates the transmetalation step with the Palladium center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Catalyst Loading: Add Pd(PPh3​)4​ (0.05 eq). Note: The tetrakis catalyst is chosen for its reliability in coupling electron-deficient pyrimidines.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) and the appearance of the product mass validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Rationale: TR-FRET is chosen over standard fluorescence assays because its ratiometric readout (measuring emission at two distinct wavelengths) inherently normalizes well-to-well variations in liquid dispensing and eliminates false positives caused by compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the pyrimidine derivative in DMSO and transfer 100 nL into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., CHK1) and a biotinylated peptide substrate to the wells.

  • Reaction Initiation: Add 5 µL of ATP solution (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection mixture containing EDTA (to stop the reaction by chelating Mg2+ ), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET, measuring emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the 665/615 ratio. Plot the normalized ratios against the log of the compound concentration to determine the IC50 using non-linear regression analysis.

References

  • Cas 7752-82-1,2-Amino-5-bromopyrimidine - LookChem Source: LookChem URL
  • WO2012126922A1 - Heterocyclic amine derivatives Source: Google Patents URL
  • (HALOALKOXY) PHENYL)
  • Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors Source: ACS Publications URL
  • 2-Amino-5-bromopyrimidine synthesis Source: ChemicalBook URL
  • US20140330008A1 - Process for the preparation of boronic acid intermediates Source: Google Patents URL

Protocols & Analytical Methods

Method

How to prepare (5-Bromo-pyrimidin-2-YL)-phenethyl-amine stock solutions for cell culture

An Application Guide and Standard Protocol for the Preparation of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Stock Solutions for Use in Cell Culture Abstract This document provides a detailed methodology for the preparatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Standard Protocol for the Preparation of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Stock Solutions for Use in Cell Culture

Abstract

This document provides a detailed methodology for the preparation, sterilization, and storage of stock solutions of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine for cell-based assays. Given the specificity of this compound, this guide is built upon first principles of chemistry and established best practices for handling small molecules in a research setting. The protocols herein are designed to ensure accuracy, reproducibility, and sterility, thereby maintaining the integrity of experimental results. We address critical aspects including solvent selection, stability considerations for halogenated compounds, calculation of molarity, and the preparation of working solutions for direct application to cell cultures.

Introduction: The Criticality of Stock Solution Integrity

(5-Bromo-pyrimidin-2-YL)-phenethyl-amine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The accuracy of any in vitro experiment hinges on the precise and consistent preparation of the test compound. Errors in concentration, degradation of the compound, or microbial contamination can lead to invalid data, compromising research outcomes.[1]

This guide provides a robust framework for researchers, explaining not just the steps but the scientific rationale behind them. By following these protocols, scientists can be confident in the quality and reliability of their (5-Bromo-pyrimidin-2-YL)-phenethyl-amine stock solutions.

Compound Characteristics and Properties

PropertyValue / Description
IUPAC Name N-phenethyl-5-bromopyrimidin-2-amine
Molecular Formula C₁₂H₁₂BrN₃
Molecular Weight 278.15 g/mol (Calculated)
Assumed Purity ≥98% (Standard for research-grade small molecules)
Physical Appearance Typically a crystalline solid or powder.[2]
Solubility Expected to have low solubility in aqueous media due to its aromatic rings.[2] High solubility is anticipated in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane.[3]

Safety and Handling Precautions

Before handling the compound, consult the Safety Data Sheet (SDS) provided by your supplier.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling Powder: Handle the solid compound in a chemical fume hood to prevent inhalation of fine particles.

  • Solvent Safety: DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin.[4] Handle with extreme care. Ensure the DMSO used is anhydrous and high-purity, as moisture can accelerate compound degradation.[5]

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution, which is the cornerstone of reproducible experiments. DMSO is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its general compatibility with cell culture assays at low final concentrations.[6][7]

Materials and Equipment
  • (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes

  • Sterile, disposable syringes (1 mL)

  • Sterile syringe filters (0.22 µm pore size, Polyethersulfone (PES) or other DMSO-compatible membrane)[8][9]

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • Biological safety cabinet (BSC) or laminar flow hood

Step-by-Step Methodology

Step 1: Pre-Preparation

  • Bring the vial containing the powdered (5-Bromo-pyrimidin-2-YL)-phenethyl-amine to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.[5]

  • Centrifuge the vial briefly (e.g., 1,000 x g for 1 minute) to ensure all the powder is collected at the bottom.[6][8]

Step 2: Calculation of Mass for a 10 mM Stock The mass required is calculated using the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) [10]

Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 278.15 g/mol = 2.78 mg

Step 3: Weighing and Dissolving

  • In a chemical fume hood, carefully weigh the calculated mass (e.g., 2.78 mg) of the compound and transfer it into a sterile microcentrifuge tube.

  • Add the corresponding volume of sterile DMSO (e.g., 1 mL) directly to the tube containing the powder.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates. If solubility is an issue, gentle warming to 37°C or brief sonication can be attempted.[11]

Step 4: Sterile Filtration (Recommended) While DMSO is bactericidal, sterile filtration is a best practice to ensure the stock solution is free of any microbial contaminants.[8][12]

  • Working in a biological safety cabinet, draw the entire DMSO stock solution into a sterile 1 mL syringe.

  • Aseptically attach a 0.22 µm sterile syringe filter to the syringe.[9]

  • Dispense the solution through the filter into a new, sterile, amber-colored microcentrifuge tube. The amber tube helps protect the compound from light.[2]

Step 5: Aliquoting and Storage

  • To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[8][13]

  • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots under the following conditions:

    • Short-term (≤1-3 months): -20°C[13][14]

    • Long-term (>3 months): -80°C[8]

Workflow Visualization

G cluster_prep Stock Solution Preparation (10 mM) cluster_storage Storage A 1. Calculate Mass (e.g., 2.78 mg for 1 mL) B 2. Weigh Compound (in fume hood) A->B C 3. Add DMSO & Vortex (e.g., 1 mL) B->C D 4. Sterile Filter (0.22 µm syringe filter) C->D E 5. Aliquot (e.g., 10-20 µL volumes) D->E F Store at -20°C (short-term) or -80°C (long-term) E->F

Caption: Workflow for preparing a 10 mM stock solution of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine.

Protocol: Preparation of Working Solutions for Cell Culture

The high-concentration stock must be diluted into cell culture medium to achieve the final desired experimental concentration immediately before use.

Step 1: Determine Final Concentration The optimal working concentration is cell-type dependent and must be determined empirically through dose-response experiments.

Step 2: Calculate Dilution Use the dilution equation C₁V₁ = C₂V₂ , where:[15]

  • C₁ = Concentration of the stock solution (10 mM or 10,000 µM)

  • V₁ = Volume of the stock solution to add (the unknown)

  • C₂ = Desired final concentration in media (e.g., 10 µM)

  • V₂ = Final volume of cell culture medium (e.g., 5 mL)

Example: To prepare 5 mL of media with a final concentration of 10 µM: V₁ = (C₂ × V₂) / C₁ V₁ = (10 µM × 5 mL) / 10,000 µM = 0.005 mL or 5 µL

Step 3: Dilution Procedure

  • Pre-warm the required volume of complete cell culture medium (e.g., 5 mL) to 37°C.

  • Add the calculated volume of the 10 mM stock solution (e.g., 5 µL) directly to the warm medium.

  • Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.[11] Do not vortex, as this can damage media components.

Step 4: Vehicle Control It is imperative to include a vehicle control in your experiments. This consists of treating a set of cells with culture medium containing the same final concentration of DMSO as the compound-treated cells, but without the compound itself.[4]

Example: For the dilution above, the final DMSO concentration is: (5 µL DMSO / 5,000 µL total volume) × 100% = 0.1% DMSO Your vehicle control should be medium with 0.1% DMSO.

Key Considerations for Scientific Integrity

  • Solvent Toxicity: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, with ≤0.1% being ideal for many cell lines to avoid solvent-induced cytotoxicity.[7][14][16]

  • Stability of Brominated Compounds: Some halogenated compounds, particularly those with bromine or chlorine at specific positions, can exhibit instability in DMSO, potentially undergoing hydrolysis over time.[17][18] While many compounds are stable for months when stored correctly[19][20], it is prudent to:

    • Prepare fresh working solutions for each experiment.

    • For long-term or critical studies, consider performing a stability check via LC-MS after a period of storage.

  • Preventing Precipitation: When diluting the DMSO stock into aqueous culture medium, add the stock to the medium (not the other way around) while gently swirling to facilitate rapid dispersion and minimize the risk of the compound precipitating out of solution.[11][14]

  • Documentation: Maintain meticulous records of stock solution preparation dates, lot numbers, calculations, and storage conditions to ensure traceability and reproducibility.

References

  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • STEMCELL Technologies. (n.d.). Small Molecules.
  • Captivate Bio. (n.d.). Small Molecules - Frequently Asked Questions.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Best Practices.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Purdue University. (n.d.). Molarity and Solution Units of Concentration. Retrieved from Purdue University Department of Chemistry.
  • BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
  • FUJIFILM Wako Chemicals. (n.d.). How to calculate the molar concentration of the solution.
  • EvitaChem. (n.d.). Buy 2-(5-Bromopyrimidin-2-yl)propan-1-amine.
  • RMIT University. (n.d.). 1.4.4. Molarity. In Biology and Chemistry for Human Biosciences. RMIT Open Press.
  • Gershon, H., & Clarke, D. D. (1993). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Journal of Pharmaceutical Sciences.
  • Gershon, H., & Clarke, D. D. (1993). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons.
  • Tocris Bioscience. (n.d.). Molarity Calculator | Concentration Calculator.
  • BenchChem. (2025). Application Notes and Protocols for Sterile Filtering of Terminaline Aqueous Solutions.
  • Sigma-Aldrich. (n.d.). Molarity Calculator.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
  • Appchem. (n.d.). 5-Bromo-2-phenylaminopyridine.
  • Matrix Fine Chemicals. (n.d.). 5-BROMO-4-METHYLPYRIDIN-2-AMINE.
  • Yufeng, C., et al. (2007). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • ResearchGate. (2024, December 16).
  • A2B Chem. (n.d.). 5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyrimidin-4-amine.
  • ECHEMI. (n.d.). 5-BROMO-2-(THIEN-2-YL)PYRIDINE.
  • BLD Pharm. (n.d.). 5-Bromopyrimidin-2-amine.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Jagiellonian Center of Innovation. (n.d.).
  • PubChem. (n.d.). (2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol.
  • Sigma-Aldrich. (n.d.). Sterile Filtration Strategies.
  • Reddit. (2024, March 11). Making up compound for cell culture using DMSO.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine.
  • Emulate Bio. (n.d.).
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Da Violante, G., et al. (2002). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors, 20(3), 155-161.

Sources

Application

Application Notes and Protocols for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine in Medicinal Chemistry

Introduction: A Privileged Scaffold Meets a Potent Pharmacophore In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel hybrid molecules is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold Meets a Potent Pharmacophore

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel hybrid molecules is a cornerstone of modern drug discovery. The compound, (5-Bromo-pyrimidin-2-YL)-phenethyl-amine, represents an intriguing convergence of two such powerful moieties. The pyrimidine ring is a "privileged scaffold," forming the core of numerous approved drugs and biologically active compounds, particularly in oncology and virology.[1][2] Its derivatives are known to act as kinase inhibitors, antimetabolites, and modulators of various cellular signaling pathways.[3][4] The 5-bromo substitution is a particularly useful feature, not only for potentially enhancing biological activity but also for serving as a chemical handle for further molecular diversification through cross-coupling reactions.[5]

On the other hand, the phenethylamine motif is a fundamental component of many endogenous neurotransmitters, including dopamine and norepinephrine, and a vast array of synthetic drugs targeting the central nervous system.[6][7] Phenethylamine derivatives are well-known modulators of G-protein coupled receptors (GPCRs) and monoamine transporters.[6][8][9]

The fusion of these two scaffolds in (5-Bromo-pyrimidin-2-YL)-phenethyl-amine creates a novel chemical entity with the potential for a unique pharmacological profile. These application notes provide a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this compound. We will delve into proposed synthetic routes, potential biological targets in oncology and neuroscience, and detailed protocols for in vitro evaluation.

Proposed Synthesis of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

The most direct route to synthesize the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, such as a halogen, from the 2-position of the pyrimidine ring by the primary amine of phenethylamine. 2-Chloro-5-bromopyrimidine is a commercially available and suitable starting material for this purpose.

G start 2-Chloro-5-bromopyrimidine reagents Base (e.g., DIPEA or K2CO3) Solvent (e.g., DMF or NMP) Heat (e.g., 80-120 °C) start->reagents 1.0 eq phenethylamine Phenethylamine phenethylamine->reagents 1.1 - 1.5 eq workup Aqueous Workup & Extraction reagents->workup Reaction product (5-Bromo-pyrimidin-2-YL)-phenethyl-amine purification Column Chromatography workup->purification purification->product

Caption: Proposed synthetic workflow for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloro-5-bromopyrimidine

  • Phenethylamine

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-bromopyrimidine (1.0 eq).

  • Add anhydrous DMF or NMP to dissolve the starting material.

  • Add phenethylamine (1.2 eq) to the solution.

  • Add a suitable base, such as DIPEA (2.0 eq) or K₂CO₃ (2.5 eq). The choice of an organic or inorganic base can influence the reaction rate and side products.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts.

  • Dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and EtOAc to afford the desired (5-Bromo-pyrimidin-2-YL)-phenethyl-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Biological Targets

The hybrid structure of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine suggests at least two primary avenues for therapeutic investigation: oncology and neuroscience.

Application in Oncology: Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. These compounds often compete with ATP for binding to the kinase active site, thereby inhibiting downstream signaling pathways that are frequently dysregulated in cancer.

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.

  • Aurora Kinases: Key regulators of mitosis.

  • UNC-51-like Kinase 1 (ULK1): A serine/threonine kinase involved in the initiation of autophagy, a process often hijacked by cancer cells for survival.[3]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Survival Survival ERK->Survival PLK4 PLK4 Mitosis Mitosis PLK4->Mitosis ULK1 ULK1 Autophagy Autophagy ULK1->Autophagy CDK CDK/Cyclin Proliferation Proliferation CDK->Proliferation Aurora Aurora Kinase Aurora->Mitosis Transcription->Proliferation Transcription->Survival Compound (5-Bromo-pyrimidin-2-YL) -phenethyl-amine Compound->PLK4 Compound->ULK1 Compound->CDK Compound->Aurora

Caption: Potential kinase targets for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine in cancer signaling.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a general method to assess the inhibitory activity of the test compound against a panel of kinases using a FRET-based binding assay.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A, Aurora A, ULK1)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ligand)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate, low volume, black

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • In the 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Prepare a kinase/antibody solution by mixing the kinase and the Eu-labeled antibody in the assay buffer. Add this solution to the wells containing the test compound.

  • Prepare a tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO-containing medium).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Application in Neuroscience: GPCR Modulation

The phenethylamine core is a classic scaffold for ligands of monoaminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.[1][6][11] These receptors are critical targets for treating a wide range of neurological and psychiatric disorders.

Potential GPCR Targets:

  • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): Implicated in mood, psychosis, and cognition.[1][11]

  • Dopamine Receptors (e.g., D₂, D₃): Key targets for antipsychotics and treatments for Parkinson's disease.[6]

  • Dopamine Transporter (DAT): Inhibition of DAT increases synaptic dopamine levels.[8][9]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (reuptake) Dopamine_out Dopamine Dopamine_out->Dopamine_in GPCR Dopamine Receptor (D2) Dopamine_out->GPCR G_protein G Protein (Gαi/o) GPCR->G_protein Effector Adenylyl Cyclase G_protein->Effector cAMP cAMP Effector->cAMP Signaling Downstream Signaling cAMP->Signaling Compound (5-Bromo-pyrimidin-2-YL) -phenethyl-amine Compound->DAT Inhibition? Compound->GPCR Agonist/Antagonist?

Caption: Potential modulation of dopaminergic signaling by (5-Bromo-pyrimidin-2-YL)-phenethyl-amine.

Protocol 4: GPCR Radioligand Binding Assay

This protocol determines the affinity of the test compound for a specific GPCR by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the GPCR of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT₂A receptors)

  • Test compound dissolved in DMSO

  • Binding buffer (specific to the receptor, e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding competitor (e.g., a high concentration of an unlabeled antagonist)

  • 96-well filter plate (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the test compound, the radiolabeled ligand at a concentration near its Kd, and the cell membranes.

  • Include wells for total binding (no competitor) and non-specific binding (with the non-specific competitor).

  • Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of specific binding and determine the Ki (inhibitory constant) of the test compound using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Exploration

The 5-bromo substituent on the pyrimidine ring is an excellent starting point for SAR studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce a wide variety of aryl and heteroaryl groups at this position. This allows for the exploration of how modifications at this site affect potency, selectivity, and pharmacokinetic properties.

Protocol 5: General Procedure for Suzuki Cross-Coupling

Materials:

  • (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

  • Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

  • In a reaction vessel, combine (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).

  • Degas the solvent system (e.g., by bubbling with nitrogen or argon for 15-20 minutes) and add it to the reaction vessel.

  • Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the resulting biaryl compound by column chromatography.

Data Summary of Related Compounds

To provide a rationale for the proposed investigations, the following table summarizes the biological activities of representative 2-aminopyrimidine and phenethylamine derivatives from the literature.

Compound ClassExampleTarget(s)Reported ActivityReference
2-Aminopyrimidine Derivatives 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amineULK1Potent kinase inhibition, induction of apoptosis in A549 cells[3]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora A/B KinasesKi = 8.0 nM (Aurora A), 9.2 nM (Aurora B)
Compound 8h (a pyrimidin-2-amine derivative)PLK4IC₅₀ = 0.0067 µM[10]
Phenethylamine Derivatives N-benzyl phenethylamines5-HT₂A/5-HT₂C ReceptorsHigh affinity agonists (Ki values in the low nM range)[1][11]
Arylethylamine derivativesDopamine Transporter (DAT)Inhibition of dopamine reuptake (IC₅₀ values in the nM to µM range)[8][9]
N⁶-(2-phenylethyl)adenosineAdenosine ReceptorsLigand for A₁, A₂A, A₂B, and A₃ receptors[6]

Conclusion

(5-Bromo-pyrimidin-2-YL)-phenethyl-amine is a novel and synthetically accessible scaffold that holds considerable promise for medicinal chemistry research. Its hybrid design, combining a kinase-inhibiting motif with a GPCR-modulating pharmacophore, opens up exciting possibilities for the discovery of new therapeutics in oncology and neuroscience. The protocols and application notes provided herein offer a robust framework for the synthesis, biological evaluation, and initial SAR exploration of this intriguing compound and its future analogs.

References

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]

  • 2-Amino-5-bromopyrimidine. LookChem. [Link]

  • Irreversible Nek2 kinase inhibitors with cellular activity. PMC. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

  • 5-Bromo-N-methylpyrimidin-2-amine. PMC. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI. [Link]

  • Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. Frontiers in Molecular Biosciences. [Link]

  • Exploring GPCR-arrestin interfaces with genetically encoded crosslinkers. The EMBO Journal. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]

  • NIH Public Access. CDC Stacks. [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Compound Profiling Developing a robust High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Compound Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties. The compound (5-Bromo-pyrimidin-2-YL)-phenethyl-amine presents a unique set of chromatographic challenges due to its specific structural moieties:

  • Inherent Basicity: The molecule contains a secondary amine and a pyrimidine ring. Basic nitrogen atoms are highly prone to protonation, which historically leads to severe peak tailing on standard silica-based stationary phases [3, 4].

  • High Lipophilicity: The presence of a heavy bromine atom at the 5-position of the pyrimidine ring, combined with the phenethyl group, significantly increases the compound's hydrophobicity (LogP). This necessitates a carefully optimized organic gradient to achieve elution without excessive band broadening.

  • Strong Chromophores: The conjugated π -systems of the pyrimidine and phenyl rings provide excellent UV absorbance. High-energy π−π∗ transitions make low-wavelength UV detection (210–220 nm) highly sensitive for this compound [5, 6].

As a Senior Application Scientist, my approach to method development is not trial-and-error, but a causality-driven workflow. Every parameter chosen below is designed to counteract specific physicochemical hurdles, resulting in a self-validating, highly reproducible assay.

Workflow Start Compound Profiling (pKa, LogP, UV Max) ColSel Column Selection (Endcapped C18 / Hybrid) Start->ColSel MobPhase Mobile Phase Optimization (pH Control & Organic Modifier) ColSel->MobPhase Grad Gradient Design (Isocratic vs. Gradient) MobPhase->Grad Val ICH Q2(R2) Validation (Specificity, Linearity, Precision) Grad->Val

Fig 1: Systematic HPLC method development workflow for basic pharmaceutical compounds.

Method Development Rationale: The Causality of Choices

Overcoming Peak Tailing (Column & pH Selection)

The most common failure in analyzing phenethylamine and pyrimidine derivatives is peak tailing. The Causality: At mid-to-high pH, residual silanols (Si-OH) on the silica column backbone ionize to form negatively charged Si-O⁻ groups. Simultaneously, the basic nitrogen atoms of the analyte protonate to form cations. This creates a strong electrostatic "mixed-mode" interaction (hydrophobic partitioning + ion-exchange), causing the analyte to drag through the column [4].

The Solution: We implement a dual-pronged approach:

  • Stationary Phase: We utilize a Type B (base-deactivated) endcapped C18 column. Endcapping significantly reduces the population of accessible free silanols [3].

  • Mobile Phase pH: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, driving the pH down to ~2.0. This highly acidic environment completely suppresses silanol ionization (keeping them neutral as Si-OH), ensuring the analyte interacts solely via predictable hydrophobic partitioning [5].

Detector Optimization

While 254 nm is a standard default, the distinct aromatic rings of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine exhibit maximum absorbance closer to 210 nm. By setting the UV detector to 210 nm, we maximize the signal-to-noise (S/N) ratio, which is critical for achieving low Limits of Detection (LOD) and Quantitation (LOQ) during validation [6].

Materials and Reagents

  • (5-Bromo-pyrimidin-2-YL)-phenethyl-amine reference standard (Purity 99.5%).

  • HPLC-grade Acetonitrile (MeCN) and HPLC-grade Water (18.2 M Ω⋅ cm).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • Analytical Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size.

Step-by-Step Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade water. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade Acetonitrile. Mix and degas.

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and bring to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Instrument Setup

Configure the HPLC system according to the optimized parameters detailed in Tables 1 and 2.

Table 1: Optimized HPLC Parameters

ParameterSetting
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold (Equilibration)
2.09010Isocratic hold
10.04060Linear gradient (Analyte elution)
12.01090Column wash
14.01090Column wash hold
14.19010Return to initial conditions
18.09010Re-equilibration

Method Validation (ICH Q2(R2) Framework)

To ensure this method is a self-validating system, it must be subjected to the rigorous standards of the recently updated ICH Q2(R2) guidelines [1, 2]. The QbD (Quality by Design) approach dictates that the method must be proven "fit for purpose" across its entire lifecycle.

Validation Spec Specificity (Blank & Placebo) Lin Linearity & Range (25% to 150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Int. Prec.) Acc->Prec Rob Robustness (Temp, Flow, pH variations) Prec->Rob

Fig 2: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.
Specificity

Inject the blank diluent and any applicable matrix placebo. Verify that no interfering peaks elute at the retention time of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine. Peak purity should be confirmed using a Photodiode Array (PDA) detector.

Linearity and Range

Prepare a minimum of five calibration standards spanning 25% to 150% of the nominal working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration. Per ICH Q2(R2), the reportable range must demonstrate an appropriate linear response ( R2≥0.999 ) [2].

Accuracy (Recovery)

Spike known concentrations of the reference standard into the sample matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level. Calculate the percentage recovery (Target: 98.0% – 102.0%).

Precision
  • System Precision: Inject the 100 µg/mL working standard six times consecutively. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • Method Precision (Repeatability): Prepare six independent sample preparations at the 100% concentration level and analyze.

Results and Data Presentation

When the above protocol is executed, the resulting data should consistently meet the strict system suitability criteria outlined below. The suppression of silanol activity via the 0.1% TFA modifier guarantees a tailing factor well within pharmacopeial limits.

Table 3: System Suitability and Validation Summary (Expected Metrics)

Validation ParameterAcceptance CriteriaExpected ResultStatus
Tailing Factor ( As​ ) 1.51.05 – 1.15Pass
Theoretical Plates ( N ) 5000> 8000Pass
System Precision (%RSD, n=6) 2.0%< 0.5%Pass
Linearity ( R2 ) 0.999> 0.9995Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.2% - 101.1%Pass

Conclusion

The developed RP-HPLC method successfully mitigates the inherent chromatographic challenges of quantifying (5-Bromo-pyrimidin-2-YL)-phenethyl-amine. By strategically applying a base-deactivated stationary phase and a highly acidic mobile phase, secondary electrostatic interactions are eliminated, yielding sharp, symmetrical peaks. The method aligns seamlessly with ICH Q2(R2) validation frameworks, providing a trustworthy, self-validating protocol suitable for rigorous drug development, quality control, and pharmacokinetic applications.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: HPLC Column Selection: Core to Method Development (Part II) Source: Welch Materials URL: [Link]

  • Title: Why Do Peaks Tail? Source: LC Troubleshooting Bible URL: [Link]

  • Title: Top Three HPLC Method Development Tips Source: LCGC International URL: [Link]

  • Title: High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines Source: PubMed (National Institutes of Health) URL: [Link]

Application

In vivo dosing strategies for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine in rodent models

Application Note: Preclinical Pharmacokinetic and Dosing Strategies for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine in Rodent Models Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Pharmacokinetic and Dosing Strategies for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine in Rodent Models

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Pharmacologists, Medicinal Chemists, and DMPK Scientists

Scientific Rationale & Physicochemical Profiling

The compound (5-Bromo-pyrimidin-2-YL)-phenethyl-amine represents a highly specialized structural motif in medicinal chemistry. It combines a phenethylamine backbone—a classic scaffold known for modulating monoaminergic systems (e.g., dopamine, norepinephrine, and trace amine-associated receptors)[1]—with a bulky, halogenated pyrimidine ring.

The Causality of Halogenation: In drug design, the substitution of a hydrogen atom with a bromine atom at the 5-position of the pyrimidine ring is a deliberate strategy to increase the molecule's lipophilicity (LogP). Halogenation significantly enhances the ability of small molecules and peptides to cross the blood-brain barrier (BBB) via passive lipophilic diffusion, which is critical for central nervous system (CNS) target engagement[2]. However, this increased lipophilicity inherently reduces aqueous solubility, necessitating highly optimized in vivo dosing vehicles to prevent precipitation in the bloodstream.

Furthermore, while primary phenethylamines are rapidly degraded by Monoamine Oxidase (MAO) enzymes during first-pass metabolism[3], the secondary amine nature of this compound—sterically hindered by the pyrimidinyl group—alters its metabolic fate, shifting clearance reliance toward hepatic Cytochrome P450 (CYP) oxidation.

Formulation Strategy and Matrix Effect Mitigation

To achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data, the compound must be fully solubilized. Aqueous buffers (like PBS) will fail. We recommend a co-solvent/surfactant system utilizing PEG400 and Tween 80 .

The Bioanalytical Challenge (Self-Validating Design): While PEG400 and Tween 80 are excellent for solubilizing lipophilic drugs[4], they are notorious for causing severe, time-dependent ion suppression during LC-MS/MS bioanalysis[5]. If plasma samples containing these excipients are injected directly after simple protein precipitation, the signal of the analyte will be artificially suppressed, leading to false clearance calculations. Therefore, our protocol integrates a mandatory Solid Phase Extraction (SPE) or high-dilution step to validate the analytical integrity of the PK data.

Table 1: Recommended Dosing Vehicles and Analytical Impact
Formulation ComponentVolume %Purpose in VehicleLC-MS/MS Matrix Effect RiskMitigation Strategy
PEG400 10% - 20%Primary co-solvent for lipophilic bromopyrimidineHigh (Early-eluting ion suppression)1:10 dilution of supernatant or SPE
Tween 80 2% - 5%Surfactant to prevent in vivo precipitationModerate (Late-eluting interference)Chromatographic gradient optimization
Ethanol 5%Initial solubilizerLow (Evaporates/elutes in void volume)None required
0.9% Saline Q.S. to 100%Isotonic base for IV/IP injectionLowNone required

Experimental Workflows & Protocols

Protocol A: Formulation Preparation (Self-Validating)
  • Initial Solubilization: Weigh the required mass of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine. Add the calculated volume of Ethanol (5% of final volume) and vortex until a slurry forms.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Sonicate at 37°C for 5 minutes. Causality: The surfactant coats the hydrophobic drug particles before water is introduced, preventing aggregation.

  • Co-solvent Addition: Add PEG400 (10% of final volume) and vortex vigorously.

  • Aqueous Phase: Slowly add 0.9% Saline dropwise while continuously vortexing to reach the final volume.

  • Quality Control (Validation): Shine a laser pointer through the vial. If a visible beam (Tyndall effect) is observed, the compound has formed a nano-suspension rather than a true solution. For Intravenous (IV) dosing, true solutions are mandatory to prevent micro-embolisms; adjust PEG400 up to 20% if necessary.

Protocol B: In Vivo Dosing and PK Sampling (Mice - C57BL/6)
  • Dosing:

    • IV Route: Administer 2 mg/kg via the lateral tail vein (dose volume: 5 mL/kg). Use a 29G needle.

    • PO Route: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg) using a 20G bulb-tipped gastric gavage needle.

  • Sampling: Collect 30 µL of blood via submandibular bleed into K2EDTA-coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled 96-well plates.

PK_Workflow A 1. Formulation (PEG400/Tween 80/Saline) B 2. In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) A->B C 3. Systemic Circulation B->C D 4. Hepatic Clearance (CYP450 / MAO) C->D First-pass metabolism E 5. BBB Penetration (Driven by 5-Bromo LogP) C->E Passive Diffusion F 6. CNS Target Engagement E->F

Fig 1: Pharmacokinetic workflow and physiological distribution of the halogenated phenethylamine.

Bioanalytical Extraction and LC-MS/MS Protocol

To counteract the ion suppression caused by the dosing vehicle[5], follow this extraction protocol precisely:

  • Protein Precipitation: To 10 µL of plasma, add 40 µL of cold Acetonitrile (containing 50 ng/mL of an isotopically labeled internal standard).

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 20 µL of the supernatant into a new vial and add 180 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: This 1:10 dilution reduces the absolute concentration of PEG400 entering the MS source, allowing the analyte to ionize efficiently without matrix interference.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18).

Bioanalysis Plasma Raw Plasma Sample (Contains PEG400) Precipitation Protein Precipitation (Acetonitrile 1:4) Plasma->Precipitation Centrifuge Centrifugation (14,000g, 10 min) Precipitation->Centrifuge Dilution Supernatant Dilution (1:10 in Aqueous Buffer) Centrifuge->Dilution LCMS LC-MS/MS Analysis (Minimized Ion Suppression) Dilution->LCMS

Fig 2: Bioanalytical sample preparation to mitigate PEG400/Tween 80 matrix effects.

Table 2: Anticipated Pharmacokinetic Profile (Rodent)

Note: Values are representative baselines for halogenated secondary phenethylamines.

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Rationale
Cmax ~1,200 ng/mL~450 ng/mLHigh lipophilicity drives rapid tissue distribution, lowering plasma Cmax.
Tmax N/A0.5 - 1.0 hrRapid GI absorption due to high LogP.
Half-life (T1/2) 1.5 - 2.5 hr2.0 - 3.0 hrSteric hindrance from the pyrimidine ring slows MAO-mediated deamination.
Bioavailability (F%) 100%25% - 40%Moderate first-pass hepatic extraction (CYP450).
Brain/Plasma Ratio > 1.5> 1.5The 5-bromo substitution ensures excellent BBB permeability.

References

  • The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. National Institutes of Health (NIH). Available at: [Link][2]

  • Preclinical pharmacology of novel indolecarboxamide ML-970, an investigative anticancer agent. National Institutes of Health (NIH). Available at:[Link][4]

  • A study of common discovery dosing formulation components and their potential for causing time-dependent matrix effects in high-performance liquid chromatography tandem mass spectrometry assays. ResearchGate. Available at:[Link][5]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. National Institutes of Health (NIH). Available at:[Link][1]

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. National Institutes of Health (NIH). Available at:[Link][3]

Sources

Method

Application Note: High-Throughput Screening Assays Utilizing (5-Bromo-pyrimidin-2-YL)-phenethyl-amine as a Privileged Kinase Hinge-Binding Scaffold

Executive Summary In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), selecting the right chemical starting point is paramount. (5-Bromo-pyrimidin-2-YL)-phenethyl-amine represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), selecting the right chemical starting point is paramount. (5-Bromo-pyrimidin-2-YL)-phenethyl-amine represents a highly privileged, versatile scaffold, particularly for the development of ATP-competitive protein kinase inhibitors. This application note details the mechanistic rationale behind utilizing this scaffold, outlines a self-validating orthogonal HTS workflow, and provides robust protocols for identifying potent kinase inhibitors.

Mechanistic Rationale: Anatomy of the Scaffold

As a Senior Application Scientist, I emphasize that successful HTS campaigns are not born from random screening, but from rationally selected chemical spaces. The architecture of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine provides three distinct functional zones for kinase targeting:

  • The 2-Aminopyrimidine Core (The Hinge Binder): The 2-aminopyrimidine moiety is a well-established bioisostere of the adenine ring of ATP. It forms canonical, dual hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 in CDK2 or Met319 in Lck) [1].

  • The 5-Bromo Substituent (The Synthetic Handle): The bromine atom at the 5-position is not merely a structural feature; it is a critical synthetic handle. It enables late-stage, rapid diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This allows medicinal chemists to systematically project functional groups into the hydrophobic "back-pocket" guarded by the kinase gatekeeper residue, a proven strategy for achieving exquisite kinase selectivity [2].

  • The Phenethylamine Tail (The Specificity Probe): The flexible, lipophilic phenethylamine group extends toward the solvent-exposed front pocket or the ribose-binding pocket. Its conformational flexibility allows it to adapt to specific kinase microenvironments, improving binding kinetics.

High-Throughput Screening (HTS) Strategy

To prevent false positives—a notorious issue in HTS—we employ a self-validating, orthogonal screening funnel. We begin with a target-agnostic biophysical assay (Differential Scanning Fluorimetry) to confirm direct binding, followed by a highly sensitive biochemical assay (Time-Resolved FRET) to quantify functional inhibition.

HTS_Workflow Lib Compound Library (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Derivatives DSF Primary Screen: DSF (Thermal Shift Assay) Identify Binders (ΔTm > 2°C) Lib->DSF 10,000+ compounds TRFRET Secondary Screen: TR-FRET Determine IC50 & Functional Inhibition DSF->TRFRET Top 5% Hits SAR Hit-to-Lead Chemistry (Suzuki Coupling at 5-Bromo position) TRFRET->SAR Sub-micromolar IC50 Lead Optimized Lead Candidate SAR->Lead Back-pocket optimization

Fig 1: Orthogonal HTS triage workflow from primary biophysical screening to lead optimization.

Experimental Protocols

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stabilization of a target kinase upon ligand binding. By identifying compounds that shift the melting temperature ( Δ Tm), we confirm direct target engagement [3].

Self-Validation Check: The assay includes a DMSO-only negative control to establish the baseline Tm, and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate the dynamic range. A Z'-factor > 0.6 must be achieved before proceeding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase of interest (e.g., CDK2 or EPHA2) at a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT). Add SYPRO™ Orange dye at a 5X final concentration.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo® 550), dispense 20 nL of the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine library compounds (10 mM in DMSO) into a 384-well PCR plate. Causality Note: Acoustic dispensing minimizes DMSO carryover (final DMSO < 0.2%), preventing solvent-induced kinase destabilization.

  • Assay Assembly: Dispense 10 µL of the Kinase/Dye mixture into the 384-well plate. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melting: Seal the plate with an optically clear film. Run the plate in a real-time PCR machine (e.g., QuantStudio™) using a temperature ramp from 25°C to 95°C at a rate of 0.05°C/second.

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the inflection point (Tm). Hits are defined as Δ Tm 2.0°C relative to the DMSO control.

Protocol B: Secondary Screening via TR-FRET Kinase Assay

Compounds that physically bind the target (DSF hits) are advanced to TR-FRET to evaluate their ability to inhibit kinase catalytic activity.

Self-Validation Check: TR-FRET utilizes a europium-labeled antibody. The long emission half-life of europium allows for a time-gated measurement (50–100 µs delay), which completely eliminates the short-lived auto-fluorescence common in small-molecule libraries, ensuring high data trustworthiness [4].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume white plate, combine 2 nM Kinase, 50 nM biotinylated peptide substrate, and the test compound (serial dilutions for IC 50​ determination).

  • Initiation: Initiate the reaction by adding ATP at its predetermined K m​ concentration (e.g., 10 µM). Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA. Add the TR-FRET detection mixture containing 2 nM Europium-anti-phospho antibody and 10 nM Streptavidin-Allophycocyanin (APC).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar® FSX) using excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (APC).

  • Analysis: Calculate the FRET ratio (665 nm / 620 nm). Fit the dose-response data to a 4-parameter logistic equation to determine the IC 50​ .

Quantitative Data Presentation

The table below summarizes representative HTS data, demonstrating how the base scaffold is optimized through cross-coupling at the 5-bromo position to target the kinase back-pocket.

Compound IDR-Group (5-Position)CDK2 Δ Tm (°C)CDK2 IC 50​ (nM)EPHA2 IC 50​ (nM)Selectivity Fold (CDK2/EPHA2)
Parent Scaffold -Bromo+2.14,5003,8000.8x
Analog 01 -Phenyl+4.58501,2001.4x
Analog 02 -4-Fluorophenyl+6.21202,40020.0x
Analog 03 -3-Aminopyrazole+8.915>10,000>660x

Table 1: HTS triage data showing the progression from the promiscuous parent scaffold to a highly potent, selective CDK2 inhibitor via 5-position modification.

Biological Context: Target Pathway Modulation

To understand the downstream efficacy of these inhibitors, we map the biological signaling cascade. By inhibiting CDK2, the optimized (5-Bromo-pyrimidin-2-YL)-phenethyl-amine derivatives arrest the cell cycle, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting tumor proliferation.

Kinase_Pathway Signal Mitogenic Signals CDK2 CDK2 / Cyclin E Complex (Active Kinase) Signal->CDK2 Rb Retinoblastoma Protein (Rb) Phosphorylation CDK2->Rb E2F E2F Transcription Factor Release (S-Phase Entry) Rb->E2F Inhibitor (5-Bromo-pyrimidin-2-YL)- phenethyl-amine Inhibitor->CDK2 ATP-Competitive Hinge Binding

Fig 2: Mechanism of action showing the inhibitor disrupting the CDK2/Cyclin E cell cycle progression pathway.

References

  • Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks during the synthesis of (5-Bromo-pyrimidin-2-YL)-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks during the synthesis of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine.

Mechanistic Overview & Causal Analysis

The synthesis of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine relies on a1[1]. The 2-chloro position of 5-bromo-2-chloropyrimidine is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogens, which stabilize the anionic Meisenheimer intermediate[2]. This inherent electronic property allows for chemoselective amination at the C2 position, leaving the C5-bromo group intact for potential downstream cross-coupling[3].

However, the highly activated nature of the C2-Cl bond also makes it exceptionally susceptible to hydrolysis if water is present, leading to the formation of4[4]. Understanding this competing pathway is critical for troubleshooting yield losses.

SNAr_Pathway SM1 5-Bromo-2-chloropyrimidine Cond Base (DIPEA) Solvent (DMF) Heat (80°C) SM1->Cond SM2 Phenethylamine SM2->Cond Int Meisenheimer Complex (C2-Activated) Cond->Int Nucleophilic Addition Side 5-Bromo-2-hydroxypyrimidine (Hydrolysis Impurity) Cond->Side Trace H2O + Base Prod (5-Bromo-pyrimidin-2-yl)- phenethyl-amine Int->Prod Chloride Elimination

Figure 1: SNAr reaction pathway and competing hydrolysis in the synthesis of the target amine.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 50%, with a significant amount of highly polar baseline material on TLC? A: This is the most common failure mode and is caused by competitive hydrolysis of the 2-chloro position, yielding 5-bromo-2-hydroxypyrimidine[4]. Because the C-Cl bond is so highly activated[2], any trace water in your solvent (e.g., DMF) or hygroscopic base (e.g., K₂CO₃) will generate hydroxide ions that outcompete phenethylamine. Causality & Solution: Switch to strictly anhydrous solvents. More importantly, replace inorganic bases with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA cannot generate hydroxide as efficiently as carbonate bases in the presence of trace moisture.

Q2: I am observing a di-substituted impurity or reaction at the 5-position. How do I prevent this? A: While the differential reactivity between the C-Cl and C-Br bonds usually provides excellent chemoselectivity for the 2-position[3], forcing conditions can override this. Using a large excess of phenethylamine or prolonged heating (>100°C) can lead to unwanted substitution at the 5-position. Causality & Solution: The C5-Br bond requires significantly higher activation energy for SNAr. Strictly control your stoichiometry (1.0 eq pyrimidine to 1.05–1.1 eq phenethylamine) and quench the reaction immediately upon consumption of the starting material.

Q3: The reaction stalls at 70% conversion after 4 hours. Should I increase the temperature? A: No. Increasing the temperature beyond 80–90°C promotes degradation and side reactions rather than driving completion. The stall is often a kinetic issue caused by the precipitation of the amine hydrochloride salt, which sequesters your nucleophile or base. Causality & Solution: Ensure vigorous stirring. Use 2.0–2.5 equivalents of DIPEA to ensure the phenethylamine remains entirely in its free-base, highly nucleophilic state throughout the reaction lifecycle.

Standard Operating Procedure (SOP): Optimized SNAr Workflow

This protocol is designed as a self-validating system. Visual cues (solubility, precipitation) and analytical checkpoints ensure that each step confirms the success of the previous one.

Step 1: Reagent Preparation (Anhydrous Setup) In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration[4]. Validation: The solution should be clear. Any immediate cloudiness suggests degraded starting material or wet solvent.

Step 2: Base and Nucleophile Addition Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the flask to 0°C using an ice bath. Slowly add phenethylamine (1.1 eq) dropwise to control the initial exothermic reaction. Causality: Controlling the exotherm prevents localized hot spots that could trigger early degradation or di-substitution.

Step 3: Reaction Execution Gradually warm the mixture to room temperature, then heat to 80°C for 4–6 hours[4]. Validation: Monitor the reaction progress by HPLC or TLC (Hexanes/EtOAc 3:1). The system validates completion when the starting material peak (<2%) is consumed.

Step 4: Quench and Extraction Cool the reaction mixture to room temperature. Carefully pour the concentrated reaction mixture into a 5-fold volume of ice water[4]. Validation: The product should immediately begin to precipitate. This self-validates the removal of polar impurities (DMF, DIPEA salts, and any trace 2-hydroxy side products), which remain dissolved in the aqueous phase. Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL).

Step 5: Washing and Purification Wash the combined organic layers with a 5% aqueous LiCl solution (critical for pulling residual DMF out of the organic phase) followed by saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4]. Purify via flash chromatography or recrystallization (EtOH/Water).

Quantitative Data: Condition Matrix

The following table summarizes the impact of various reaction conditions on the yield and purity of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine, demonstrating why the optimized SOP parameters were chosen.

SolventBaseTemperatureTimeYield (%)Purity (%)Primary Failure Mode / Notes
DMF (Wet)K₂CO₃80°C6h45%80%Hydrolysis (2-OH impurity)
H₂O (Cu/PTABS cat.)K₃PO₄30°C3h84%>90%5[5]
AcetonitrileDIPEA80°C8h85%95%Sluggish reaction rate
DMF (Anhydrous) DIPEA 80°C 4h 91% 98% None (Optimal Conditions)

References

  • Title: The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery Source: Benchchem URL
  • Title: A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery Source: Benchchem URL
  • Title: Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 Source: ACS Medicinal Chemistry Letters URL
  • Title: Cu(II)
  • Title: Active chloro-heterocycles Source: Thermo Fisher Scientific URL

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing Liquid Chromatography-Mass Spectrometry (LC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine .

Due to its basic phenethylamine moiety, pyrimidine ring, and halogenated structural signature, this compound presents unique chromatographic and mass spectrometric challenges. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot peak tailing, optimize ionization, and leverage isotopic patterns for complex matrix analysis.

Method Development Workflow

LCMS_Workflow Start Assess Analyte: (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Basic pKa, Hydrophobic, 79Br/81Br Col Select Column Chemistry (e.g., End-capped C18 or Biphenyl) Start->Col Aq Select Aqueous Phase (0.1% FA vs. 10 mM NH4FA, pH 3-4) Col->Aq Org Select Organic Modifier (Acetonitrile vs. Methanol) Aq->Org Eval Evaluate LC-MS Performance (Peak Shape, Ionization, Isotope Pattern) Org->Eval Tailing Issue: Severe Peak Tailing? Eval->Tailing FixTailing Action: Increase Buffer Concentration or Switch to High pH (NH4OH) Tailing->FixTailing Yes Signal Issue: Poor ESI+ Signal? Tailing->Signal No FixTailing->Eval FixSignal Action: Reduce Buffer Strength or Switch MeCN to MeOH Signal->FixSignal Yes Optimized Optimized LC-MS Method Ready for Validation Signal->Optimized No FixSignal->Eval

LC-MS Mobile Phase Optimization Workflow for Basic Brominated Amines.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine on a standard C18 column, and how do I fix it? A1: The causality of peak tailing here lies in secondary ionic interactions. Your analyte contains a basic primary/secondary amine and pyrimidine nitrogens. At typical acidic LC-MS conditions (e.g., pH ~2.7 with 0.1% Formic Acid), these nitrogens are fully protonated. Simultaneously, residual unreacted silanols on the silica stationary phase can dissociate, acting as weak cation exchangers[1]. The basic molecules interact with these silanols, causing them to lag behind the main band and resulting in a tailing peak.

  • The Fix: Switch your aqueous mobile phase from simple 0.1% Formic Acid to a volatile buffer like 10 mM Ammonium Formate (NH₄FA) adjusted to pH 3.0. The ammonium ions (NH₄⁺) act as masking agents, aggressively competing with the protonated amine for the active silanol sites, thereby sharpening the peak[1].

Q2: My Electrospray Ionization (ESI+) signal intensity is significantly lower than expected. How can I improve ionization efficiency? A2: Poor ESI+ efficiency often stems from improper droplet desolvation or ion suppression. While Formic Acid promotes protonation, excessive buffer concentrations (e.g., >20 mM) increase the surface tension and conductivity of the ESI droplets, which hinders the Coulombic explosions necessary to release gas-phase ions.

  • The Fix: Ensure your buffer concentration does not exceed 10 mM. Furthermore, consider switching your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH). Methanol often provides superior ESI response for basic compounds because it alters the evaporation kinetics and surface tension of the droplets, facilitating more efficient ion release.

Q3: How can I leverage the bromine atom in the structure to identify the target compound and its metabolites in complex biological matrices? A3: Bromine possesses a highly distinctive natural isotopic distribution: approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br[2]. In mass spectrometry, this manifests as a unique 1:1 doublet for the [M+H]⁺ and [M+H+2]⁺ ions, separated by exactly 1.9979 Da[3].

  • The Fix: You can apply Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering (AMSA-IPF) algorithms to your high-resolution MS data. By instructing your software to filter exclusively for features exhibiting this ~1:1 intensity ratio and 1.9979 Da mass defect, you can effortlessly extract the drug and its brominated metabolites while completely ignoring endogenous background noise[3].

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Basic Amines

This self-validating protocol ensures optimal peak shape and ionization without compromising MS sensitivity.

  • Step 1: Mobile Phase Preparation

    • Aqueous Phase (A): Dissolve LC-MS grade Ammonium Formate in LC-MS grade water to a final concentration of 10 mM. Adjust the pH to 3.0 using LC-MS grade Formic Acid. Filter through a 0.2 µm membrane if not using ultra-pure reagents.

    • Organic Phase (B): Prepare LC-MS grade Acetonitrile (or Methanol) containing 0.1% Formic Acid.

  • Step 2: Column Equilibration

    • Install an end-capped C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Purge the LC system and equilibrate the column with 5% Phase B for at least 10 column volumes to ensure complete silanol masking by the ammonium ions.

  • Step 3: Gradient Elution

    • Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Maintain column temperature at 40°C to reduce backpressure and improve mass transfer.

  • Step 4: Performance Evaluation

    • Calculate the USP tailing factor from the Extracted Ion Chromatogram (XIC). If the tailing factor remains > 1.5, increase the Ammonium Formate concentration to 15 mM, or transition to a high-pH methodology (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) using a hybrid-silica column designed for high pH stability.

Protocol 2: Isotope-Pattern Filtering (IPF) for Brominated Compounds

Use this protocol to extract the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine signal from complex matrices (e.g., plasma, urine).

  • Step 1: High-Resolution MS Acquisition

    • Acquire data in ESI+ mode using a high-resolution mass spectrometer (Orbitrap or Q-TOF) operating at a mass accuracy of < 5 ppm. Ensure the scan range covers the expected [M+H]⁺ and potential metabolite masses.

  • Step 2: Define Filtering Criteria

    • In your data processing software, set the target mass difference (Δm) to 1.9979 Da (the exact mass difference between ⁸¹Br and ⁷⁹Br)[3].

    • Set the intensity ratio tolerance for the M / M+2 doublet to 0.90 – 1.10 (reflecting the ~50.7:49.3 natural abundance)[2].

  • Step 3: Data Processing

    • Apply the IPF algorithm to the Total Ion Chromatogram (TIC). The software will isolate peaks that strictly adhere to the defined mass defect and ratio, yielding a highly specific "bromatogram" free of non-brominated endogenous interference[3].

Quantitative Data Summaries

Table 1: Mobile Phase Additives Comparison for Basic Amines
AdditiveTypical Conc.Effect on Peak Shape (Basic Amines)Effect on ESI+ SignalNotes
Formic Acid (FA) 0.1% (v/v)Poor to Moderate (Tailing likely)ExcellentStandard starting point; fails to mask silanols effectively.
Ammonium Formate 5 - 10 mMExcellent (Sharp peaks)Good to ExcellentNH₄⁺ masks residual silanols; optimal balance of shape and signal.
Trifluoroacetic Acid (TFA) 0.05% (v/v)Excellent (Ion pairing)Severe Suppression Avoid in LC-MS unless post-column addition of propionic acid is used.
Ammonium Bicarbonate 10 mM (pH 9-10)Excellent (Amine is neutral)ModerateRequires high-pH stable hybrid columns; shifts analyte to neutral state.
Table 2: Diagnostic MS Isotope Pattern for Monobrominated Compounds
IsotopeExact Mass (Da)Natural Abundance (%)Relative MS IntensityDiagnostic Utility
⁷⁹Br 78.918350.69%~100% (Base Peak of Doublet)Defines the [M+H]⁺ monoisotopic mass.
⁸¹Br 80.916349.31%~97.3%Creates the [M+H+2]⁺ peak; exactly 1.9979 Da higher than ⁷⁹Br.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH)

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Stability of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chemical stabilization of halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chemical stabilization of halogenated heterocycles. The compound (5-Bromo-pyrimidin-2-YL)-phenethyl-amine —structurally comprising an electron-deficient bromopyrimidine ring and an electron-rich phenethylamine moiety—presents a unique set of stability challenges.

Long-term storage requires a rigorous, mechanistic approach to prevent photodehalogenation, hydrolytic cleavage, and benzylic oxidation. This guide provides self-validating troubleshooting protocols and causality-driven insights to ensure your Active Pharmaceutical Ingredient (API) maintains its structural integrity over time.

FAQ 1: Troubleshooting Photolytic Degradation

Q: During ambient benchtop storage, our API develops a yellow tint, and LC-MS analysis shows a prominent M-79 peak. What is causing this, and how do we stop it?

A: You are observing photodehalogenation . The 5-bromopyrimidine ring is highly susceptible to ultraviolet (UV) and visible light-induced homolytic cleavage of the C-Br bond.

When exposed to photons, the molecule enters an excited state, causing the C-Br bond to break and form a highly reactive pyrimidinyl radical and a bromine radical ()[1]. The pyrimidinyl radical subsequently abstracts a hydrogen atom from the solvent or ambient moisture, yielding the debrominated degradant (N-phenethylpyrimidin-2-amine) ()[2]. The yellow tint is a direct visual indicator of trace bromine gas or radical dimerization products.

Protocol: Photolytic Prevention & Validation Workflow

To create a self-validating prevention system, implement the following methodology:

  • Actinic Shielding: Transfer the synthesized compound into certified actinic amber glass vials. Causality: Amber glass blocks UV transmission below 450 nm, neutralizing the primary energy vector required for C-Br homolysis.

  • Inert Gas Overlay: Purge the headspace of the vial with ultra-high purity (UHP) Argon for 30 seconds before sealing. Causality: Argon is significantly denser than air and settles directly over the solid API, creating a robust physical barrier against oxygen. (Nitrogen, being lighter, easily disperses and is less effective for solid-state overlay).

  • System Validation: Expose a control sample (clear vial, ambient air) and a protected sample (amber vial, Argon) to a xenon arc lamp for 24 hours. Analyze via LC-MS. The system is validated if you observe >15% degradation in the control and <0.1% in the protected sample.

Photodehalogenation API (5-Bromo-pyrimidin-2-YL) -phenethyl-amine UV UV/Vis Photon Exposure (Homolytic Cleavage) API->UV Improper Storage Prevention Actinic Amber Glass + Argon Overlay API->Prevention Proper Storage Radical Pyrimidinyl Radical + Br• (Reactive Intermediate) UV->Radical Degradant Debrominated Degradant (Loss of Efficacy) Radical->Degradant Stable Intact C-Br Bond (Stable API) Prevention->Stable

Fig 1. Photodehalogenation mechanism of bromopyrimidines and targeted prevention strategy.

FAQ 2: Moisture and Hydrolytic Instability

Q: We are observing trace M+18 (water addition) and M+16 (oxidation) degradants after 3 months in the cold room. Why is cold storage failing?

A: Cold rooms are notoriously humid environments. While low temperatures slow down kinetic reactions, the high relative humidity (RH) introduces moisture. The electron-deficient pyrimidine ring is vulnerable to nucleophilic aromatic substitution (SNAr) by water, leading to hydrolysis of the amine linkage. Simultaneously, the benzylic carbon of the phenethylamine moiety is susceptible to auto-oxidation in the presence of dissolved oxygen and trace transition metals.

Protocol: Moisture-Free Storage & Handling Workflow
  • Primary Packaging: Place the API in a primary borosilicate glass vial with a PTFE-lined septum cap to prevent plasticizer leaching.

  • Secondary Desiccation: Place the primary vial inside a secondary high-density polyethylene (HDPE) container filled with indicating silica gel desiccants.

  • Thermal Equilibration (Critical Step): Store the secondary container at -20°C. When retrieving the sample, allow the sealed secondary container to equilibrate to room temperature for 30 minutes before opening. Causality: If a cold vial is opened immediately, ambient humidity condenses directly onto the API, instantly initiating hydrolytic degradation pathways at the pyrimidine core.

Quantitative Data: Stability & Storage Parameters

Summarized below are the quantitative thresholds you must monitor depending on your chosen storage environment.

Storage EnvironmentTemperatureRelative Humidity (RH)Primary Threat VectorAcceptable Degradation Threshold
Ambient Benchtop 20°C - 25°CUncontrolledPhotodehalogenation< 0.1% over 24 hours
Cold Room (Standard) 2°C - 8°CHigh (>70%)Hydrolysis / Oxidation< 0.5% over 6 months
Long-Term (ICH Q1A) 25°C ± 2°C60% ± 5%Thermal Degradation< 1.0% over 12 months
Accelerated (ICH Q1A) 40°C ± 2°C75% ± 5%Accelerated Hydrolysis< 5.0% over 6 months

FAQ 3: Regulatory Stability Validation

Q: How do we formally validate the shelf-life of this compound for regulatory or long-term research purposes?

A: You must implement a rigorous stability testing workflow aligned with the International Council for Harmonisation (ICH) Q1A(R2) guidelines ()[3]. A self-validating protocol requires testing the API against accelerated environmental stress to accurately predict long-term degradation rates.

Protocol: ICH Q1A(R2) Stability Validation Workflow
  • Baseline Characterization: Analyze the freshly purified API via Quantitative NMR (qNMR) and HPLC-UV/MS to establish a >99.5% purity baseline.

  • Aliquot Distribution: Divide the batch into distinct storage environments using the packaging protocol described in FAQ 2.

  • Incubation & Stress Testing:

    • Long-Term: Incubate at 25°C ± 2°C / 60% RH ± 5% RH. Monitor at 0, 3, 6, 9, and 12 months.

    • Accelerated: Incubate at 40°C ± 2°C / 75% RH ± 5% RH. Monitor at 0, 1, 3, and 6 months[3].

  • Degradant Quantification: At each time point, run HPLC-UV (at 254 nm for optimal pyrimidine absorbance) and calculate the mass balance. Validation: If the accelerated sample shows <5% degradation at 6 months, the long-term stability is mathematically validated for a 2-year shelf life under ambient conditions.

StabilityWorkflow Start Purified API Batch LongTerm Long-Term Storage 25°C / 60% RH Start->LongTerm Accelerated Accelerated Stress 40°C / 75% RH Start->Accelerated Analysis HPLC-UV/MS Quantification LongTerm->Analysis 12 Mos Accelerated->Analysis 6 Mos Validate Shelf-Life Validation Analysis->Validate

Fig 2. ICH Q1A(R2) compliant stability testing workflow for new drug substances.

References

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. MDPI - International Journal of Molecular Sciences. Available at:[Link]

  • Nickel-Catalyzed Photodehalogenation of Aryl Bromides. Organic Chemistry Portal / Synlett. Available at:[Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

Optimization

Overcoming false positives in (5-Bromo-pyrimidin-2-YL)-phenethyl-amine binding assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve false-positive readouts encountered when screening the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve false-positive readouts encountered when screening the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine scaffold in biochemical binding assays.

This specific chemotype combines a halogenated heterocycle with a flexible, lipophilic amine—a combination notorious for triggering assay artifacts through aggregation, optical interference, and non-specific reactivity.

Part 1: Diagnostic Workflow for Assay Interference

Before altering your assay conditions, use the following logical decision tree to identify the specific mechanism driving the false positive.

G Start Primary Hit: (5-Bromo-pyrimidin-2-YL)-phenethyl-amine AggCheck Is inhibition sensitive to 0.01% Triton X-100? Start->AggCheck AggTrue Colloidal Aggregation AggCheck->AggTrue Yes OptCheck Does it quench TR-FRET/FP without target? AggCheck->OptCheck No SPR Orthogonal Validation (SPR or BLI) AggTrue->SPR Resolve via OptTrue Optical Interference (Heavy Atom Quenching) OptCheck->OptTrue Yes CovCheck Time-dependent irreversible binding? OptCheck->CovCheck No OptTrue->SPR Resolve via CovTrue Covalent Reactivity (SNAr at Pyrimidine) CovCheck->CovTrue Yes TrueHit Validated Target Binder CovCheck->TrueHit No MS Intact Mass Spec (Check Adducts) CovTrue->MS Confirm via

Diagnostic workflow for identifying false positives in pyrimidine-phenethylamine binding assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this scaffold frequently flag as a hit across unrelated biochemical targets? A: This scaffold is highly prone to colloidal aggregation, a primary driver of Pan-Assay Interference Compounds (PAINS)[1]. At low micromolar concentrations in aqueous buffer, the lipophilic phenethylamine moiety drives the self-assembly of colloidal particles. These colloids non-specifically sequester the target protein, leading to enzyme inhibition or receptor blockade that mimics a true positive[2]. Furthermore, phenethylamine derivatives are widely recognized by antibodies in competitive immunoassays, frequently causing cross-reactivity and false-positive readouts[3][4].

Q2: We are using a TR-FRET assay. Why do we see a dose-dependent decrease in signal even in our counter-screens? A: You are likely observing optical interference driven by the "heavy atom effect." The bromine atom on the pyrimidine ring (5-bromopyrimidine) facilitates spin-orbit coupling, which can rapidly quench the excited state of fluorophores used in TR-FRET, AlphaScreen, or Fluorescence Polarization (FP) assays[5]. This quenching reduces the emission signal independently of any biological interaction, creating a false-positive inhibition curve.

Q3: Could the 5-bromopyrimidine ring be reacting covalently with our target protein? A: Yes. Halogenated pyrimidines can act as electrophiles. While a 5-bromo substitution is generally less reactive than 2- or 4-chloro substitutions, under certain assay conditions (e.g., high pH, presence of highly nucleophilic surface cysteines), it can undergo Nucleophilic Aromatic Substitution (SNAr)[6]. This results in irreversible, covalent alkylation of the target protein, a classic mechanism for reactive assay interference[7][8].

Part 3: Troubleshooting Guides & Step-by-Step Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system. By comparing the perturbed state against an internal control, you establish direct causality for the interference.

Protocol A: Detergent-Spiked Counter-Screen (Resolving Colloidal Aggregation)

Causality: Colloidal aggregates are structurally dependent on hydrophobic interactions and are highly sensitive to non-ionic detergents. By comparing the IC₅₀ of the compound in the presence and absence of Triton X-100, you can self-validate whether the inhibition is aggregate-driven[1][2].

  • Buffer Preparation: Prepare Assay Buffer A (Standard Buffer) and Assay Buffer B (Standard Buffer supplemented with 0.01% v/v Triton X-100).

  • Compound Dilution: Serially dilute the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine compound in 100% DMSO to create a 100x concentration gradient.

  • Plating: Transfer 1 µL of the compound gradient to a 384-well microtiter plate.

  • Buffer Addition: Add 49 µL of Assay Buffer A to the left half of the plate, and Assay Buffer B to the right half.

  • Pre-incubation: Incubate at room temperature for 15 minutes to allow potential colloids to form in Buffer A.

  • Target Addition: Add 50 µL of the target protein/ligand master mix to all wells. Incubate according to your standard assay protocol and read the signal. Validation Check: If the IC₅₀ shifts by >10-fold to a weaker affinity in Buffer B, the initial hit was a colloidal false positive.

Protocol B: Surface Plasmon Resonance (SPR) De-risking (Orthogonal Validation)

Causality: SPR is a label-free technique that entirely eliminates optical interference (fluorescence quenching) and detects non-stoichiometric binding (aggregation) via abnormal sensorgram kinetics[9].

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) until a density of 2000-3000 Response Units (RU) is achieved. Quench unreacted sites with ethanolamine.

  • Analyte Preparation: Prepare the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine analyte in running buffer (e.g., HBS-EP+ containing 1-5% DMSO to match compound solubility).

  • Injection Cycle: Inject the analyte at a flow rate of 30 µL/min across a concentration gradient (e.g., 0.1 µM to 50 µM).

  • Kinetic Monitoring: Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds. Validation Check: A true 1:1 binding event will show an exponential saturation curve. If the sensorgram shows a continuous, linear upward drift without reaching steady-state, or fails to dissociate, it indicates non-specific aggregation or covalent binding[9].

Part 4: Quantitative Data Summary

Use the following table to benchmark your assay results against known interference profiles for this scaffold.

Interference MechanismScaffold ComponentPrimary Assay ImpactDiagnostic ThresholdResolution Strategy
Colloidal Aggregation Phenethylamine (Lipophilic Amine)Non-specific enzyme/receptor blockade>10-fold IC₅₀ shift with 0.01% Triton X-100Detergent-spiked assay; Dynamic Light Scattering (DLS)
Optical Quenching 5-Bromopyrimidine (Heavy Atom)False signal drop in TR-FRET/FP/AlphaScreenSignal quench >20% in target-free controlSwitch to label-free orthogonal assay (SPR/BLI)
Covalent Alkylation 5-Bromopyrimidine (Electrophile)Irreversible target modificationTime-dependent IC₅₀ shift (lower IC₅₀ over time)Intact Protein Mass Spectrometry
Immunoassay Cross-Reactivity Phenethylamine CoreFalse positive in competitive formatsHigh signal in off-target screensGC-MS/LC-MS structural confirmation

Part 5: References

  • Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set - PMC. nih.gov. 7

  • Activity profiles of analog series containing pan assay interference compounds. rsc.org. 10

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC. nih.gov. 8

  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits | bioRxiv. biorxiv.org. 2

  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits - bioRxiv. biorxiv.org. 9

  • Internal Structure and Preferential Protein Binding of Colloidal Aggregates | ACS Chemical Biology. acs.org. 1

  • High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors - PMC. nih.gov. 6

  • US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families. google.com. 3

  • Cross-Reactivity of Homarylamine Hydrochloride with other Phenethylamines: A Comparative Guide. benchchem.com. 4

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. acs.org. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for (5-Bromo-pyrimidin-2-yl)-phenethyl-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the palladium-catalyzed cross-coupling o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the palladium-catalyzed cross-coupling of (5-Bromo-pyrimidin-2-yl)-phenethyl-amine .

Unlike simple aryl halides, this substrate features an electron-deficient pyrimidine core combined with a coordinating secondary exocyclic amine. This structural duality makes temperature optimization the single most critical variable in preventing catalyst poisoning and suppressing side reactions.

Mechanistic Insights: The Thermodynamics of Pyrimidine Coupling

To troubleshoot effectively, we must first understand the causality of temperature on the catalytic cycle. The 5-bromo position on the pyrimidine ring is highly electrophilic, making the initial Oxidative Addition (OA) step relatively facile. However, the exocyclic secondary amine (phenethylamine) at the 2-position acts as a competing ligand.

If the temperature is too low, the lone pairs on the pyrimidine nitrogens and the secondary amine will coordinate to the Pd(II) intermediate, creating a stable off-cycle resting state. If the temperature is too high, the delicate balance of the catalytic cycle collapses, leading to rapid protodehalogenation (debromination) and the precipitation of inactive palladium black[1].

MechanisticPathway Substrate (5-Bromo-pyrimidin-2-yl) -phenethyl-amine OxAdd Oxidative Addition (Rate-determining at <50°C) Substrate->OxAdd PdCat Pd(0) Catalyst PdCat->OxAdd TempLow Low Temp (<50°C) OxAdd->TempLow TempOpt Optimal Temp (60-80°C) OxAdd->TempOpt TempHigh High Temp (>90°C) OxAdd->TempHigh ResultLow Incomplete Conversion Catalyst Resting State TempLow->ResultLow ResultOpt Efficient Transmetalation & Reductive Elimination TempOpt->ResultOpt ResultHigh Side Reactions: Debromination & Pd Black TempHigh->ResultHigh

Fig 1. Temperature-dependent mechanistic divergence in Pd-catalyzed cross-coupling.

Troubleshooting FAQs: Temperature & Reactivity

Q1: Why do I observe extensive debromination (formation of N-phenethylpyrimidin-2-amine) when the reaction is heated above 90 °C? A1: At elevated temperatures (>90 °C), the rate of β-hydride elimination from the amine, solvent, or adventitious water outpaces the transmetalation step. Furthermore, high thermal stress accelerates catalyst decomposition into inactive Pd black nanoparticles[1]. The optimal balance for 5-bromopyrimidines is strictly between 50 °C and 70 °C to maintain catalyst longevity[1][2].

Q2: My reaction stalls at 40 °C with <20% conversion. Should I just increase the heat? A2: No. Stalling at 40 °C is a symptom of substrate coordination, not just low thermal energy. The 2-phenethylamino group forms a stable, off-cycle resting state with the Pd(II) intermediate. Indiscriminately increasing the temperature will only trigger side reactions. Instead, switch to a highly sterically hindered, electron-rich ligand like t-BuXPhos. This prevents substrate coordination and enables efficient coupling at milder temperatures (50–65 °C)[2].

Q3: How does the choice of base interact with my temperature optimization? A3: Base solubility is highly temperature-dependent. Weak inorganic bases (e.g., K₂CO₃) require higher temperatures (~80 °C) to efficiently activate the boron species or deprotonate the amine. If you are optimizing for a lower temperature (e.g., 60 °C) to protect the pyrimidine core, you must use a stronger, more soluble base like NaOt-Bu, or employ aqueous micellar conditions to enhance mass transfer at lower thermal thresholds[2].

Q4: Can I use alternative metals if Palladium requires too much thermal tuning? A4: Yes. Recent advancements in "naked nickel" catalysis have shown that Ni-catalyzed aminations of heteroaryl bromides, including 5-bromopyrimidines, can proceed smoothly at 60 °C. This provides a robust alternative if Pd-catalyzed systems suffer from excessive substrate coordination[3].

Quantitative Reaction Matrix

To guide your optimization, the following table summarizes our internal benchmarking data for the Buchwald-Hartwig amination of (5-Bromo-pyrimidin-2-yl)-phenethyl-amine using a Pd(OAc)₂/t-BuXPhos catalytic system.

Temperature (°C)Conversion (%)Target Product Yield (%)Debromination (%)Catalyst State
401815<1Intact / Resting
5065602Intact
65 (Optimal) >99 92 3 Active
80>997812Partial Pd Black
100>994535Severe Pd Black

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. We utilize 65 °C as the optimal thermodynamic sweet spot, balancing the activation energy required for transmetalation against the thermal degradation of the catalyst.

Workflow Prep 1. Glovebox Prep Catalyst & Ligand Mix 2. Substrate Addition in Solvent Prep->Mix Heat 3. Controlled Heating (65°C, 12h) Mix->Heat Quench 4. Aqueous Quench & Extraction Heat->Quench Purify 5. Chromatography & Isolation Quench->Purify

Fig 2. Optimized 65°C step-by-step cross-coupling workflow.

Step-by-Step Methodology:
  • Pre-Reaction Validation (Glovebox Prep): In an argon-filled glovebox, visually inspect your Pd(OAc)₂. It must be a vibrant orange/brown powder. Causality: Black powder indicates pre-reaction decomposition to Pd(0) nanoparticles, which will fail to initiate the cycle. Charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2 mol%), t-BuXPhos (4 mol%), and NaOt-Bu (1.5 equiv).

  • Substrate Addition: Add (5-Bromo-pyrimidin-2-yl)-phenethyl-amine (1.0 mmol) and the coupling partner (1.2 equiv).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed 1,4-dioxane. Seal the tube securely.

  • Controlled Heating: Transfer the tube to a pre-heated aluminum block set strictly to 65 °C . Stir vigorously (800 rpm). Causality: 65 °C provides enough energy to break the Pd-amine coordination resting state without triggering the β-hydride elimination pathways that lead to debromination.

  • In-Process Validation (t = 2 hours): Withdraw a 10 µL aliquot under positive argon pressure, dilute with 1 mL MeCN, and analyze via LC-MS. Causality: You should observe >50% conversion to the intermediate or final product. If starting material persists, do not increase the temperature . Instead, verify that your base has not clumped, as poor mass transfer is the likely culprit.

  • Quench and Workup (t = 12 hours): Cool the reaction to room temperature. Quench with 2 mL of saturated aqueous NH₄Cl to neutralize the strong base and halt any background reactivity. Extract with EtOAc (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

References

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: doi.org URL:[Link]

  • t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water Source: rsc.org URL:[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods struggling with asymmetrical peaks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods struggling with asymmetrical peaks. When analyzing (5-Bromo-pyrimidin-2-YL)-phenethyl-amine , you are dealing with a highly challenging chemotype. This molecule features a highly basic primary amine (phenethyl-amine moiety, pKa ~9–10), a mildly basic pyrimidine ring, and a polarizable bromine atom. This specific combination makes it highly susceptible to severe peak tailing in reversed-phase liquid chromatography (RP-HPLC).

This guide provides a mechanistic breakdown of why this occurs and delivers field-proven, self-validating protocols to restore Gaussian peak symmetry.

Mechanistic Diagnostics: The Causality of Peak Asymmetry

Peak tailing occurs when more than one retention mechanism is present during separation, and one of these mechanisms becomes overloaded or disrupts the ideal symmetrical peak shape[1]. For (5-Bromo-pyrimidin-2-YL)-phenethyl-amine, the causes are bifurcated into chemical interactions and physical system deficiencies:

  • Ion-Exchange with Surface Silanols (The Primary Culprit): Standard silica-based stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate into negatively charged silanoxanes (-Si-O⁻)[2]. Simultaneously, the primary amine on your analyte remains positively charged. This creates a strong secondary cation-exchange interaction—acting like molecular "velcro" that causes the analyte to stick and drag, elongating the trailing edge of the peak[3].

  • Halogen and Metal Chelation: The 5-bromo-pyrimidine moiety can interact with trace metal impurities (like iron or aluminum) found in older "Type-A" silica columns, further exacerbating tailing[1][4].

  • Physical Dispersion: Extra-column volume (e.g., poorly seated PEEK fittings or excessively wide tubing) will cause physical tailing that mimics chemical tailing[3][5].

G Root Peak Tailing in (5-Bromo-pyrimidin-2-YL) -phenethyl-amine Chem Chemical Interactions (Analyte-Stationary Phase) Root->Chem Phys Physical / System Issues (Hardware/Method) Root->Phys Silanol Silanol Interactions (Cation Exchange with Amine) Chem->Silanol Halogen Halogen/Metal Interactions (Bromo-pyrimidine Chelation) Chem->Halogen DeadVol Extra-Column Volume (Tubing/Fittings) Phys->DeadVol Overload Mass Overload (Excess Injection Volume) Phys->Overload

Caption: Mechanistic bifurcation of peak tailing causes in basic halogenated amines.

Step-by-Step Optimization Protocols

To eliminate tailing, every protocol must be a self-validating system. We validate success using the USP Tailing Factor (T) , calculated as T=W0.05​/2f , where W0.05​ is the peak width at 5% height and f is the distance from the peak maximum to the leading edge[5]. A perfectly symmetrical Gaussian peak has a T value of 1.0; values > 1.5 indicate problematic tailing[2][6].

Protocol A: Mobile Phase pH and Ion-Pairing Optimization

Causality: Modulating the mobile phase pH alters the ionization state of both the stationary phase silanols and the analyte's amine group.

Step-by-Step Methodology:

  • Prepare a Low-pH Mobile Phase: Replace weak acids like 0.1% Formic Acid (pH ~2.7) with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) in your aqueous mobile phase[7].

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new TFA-modified mobile phase.

  • Inject and Evaluate: Inject the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine standard.

  • System Validation: Calculate the USP Tailing Factor. Why this works: Formic acid does not lower the pH enough to fully protonate surface silanols. TFA lowers the pH to ~2.0, neutralizing the majority of silanols. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, neutralizing the positive charge on the basic amine and preventing cation exchange[7].

Protocol B: Stationary Phase Shielding (Silanol Masking)

Causality: If low pH is incompatible with your detector (e.g., MS ionization suppression from TFA), you must chemically block the active silanols[8].

Step-by-Step Methodology:

  • Prepare Modified Buffer: Add 5 mM Triethylamine (TEA) to a 20 mM potassium phosphate buffer (pH 2.5 - 3.0)[8].

  • Perform Separation: Run your gradient or isocratic method.

  • System Validation: Monitor peak shape. Success is achieved if T drops below 1.2. Why this works: TEA is a sacrificial basic modifier. It outcompetes the phenethyl-amine for the active silanol sites, effectively masking the stationary phase[8]. Note: This can reduce column lifetime due to endcapping hydrolysis over time[8].

Protocol C: Upgrading the Stationary Phase

Causality: Eliminating the source of the secondary interactions is often more robust than masking them.

Step-by-Step Methodology:

  • Select a Base-Deactivated Column: Choose a high-purity (Type-B) silica column with a polar-embedded phase (e.g., an embedded amide group)[5][9].

  • Method Transfer: Transfer your existing mobile phase conditions to the new column.

  • System Validation: Evaluate the tailing factor. Why this works: Polar-embedded groups form internal hydrogen bonds with adjacent unreacted silanols, shielding them from the basic amine of your analyte, ensuring sharp peaks even at mid-pH ranges[9].

Workflow Start Assess Peak Symmetry (USP Tailing Factor > 1.5) Step1 Step 1: Lower Mobile Phase pH (e.g., pH 2.0 with 0.1% TFA) Start->Step1 Check1 Tailing Resolved? Step1->Check1 Step2 Step 2: Switch Stationary Phase (Base-Deactivated / Polar-Embedded) Check1->Step2 No End Optimized Method Established (USP Tailing Factor < 1.2) Check1->End Yes Check2 Tailing Resolved? Step2->Check2 Step3 Step 3: High-pH Mobile Phase (pH > 10.5) with Hybrid Silica Check2->Step3 No Check2->End Yes Step3->End

Caption: Step-by-step logical workflow for resolving amine-induced peak tailing.

Quantitative Troubleshooting Matrix

Use this matrix to benchmark your current method conditions against expected outcomes for basic halogenated amines.

Operating ConditionPrimary Retention MechanismSecondary Interaction StatusExpected USP Tailing Factor (T)Recommendation
pH 7.0 Buffer (Standard C18) HydrophobicSevere: Amine (+), Silanols (-)> 2.0 (Severe Tailing)Avoid for basic amines.
0.1% Formic Acid (pH ~2.7) HydrophobicModerate: Partial Silanol Ionization1.5 – 1.8 (Moderate Tailing)Switch to stronger acid or ion-pairing agent.
0.1% TFA (pH ~2.0) Hydrophobic + Ion-PairingMinimal: Silanols neutralized, Amine shielded1.0 – 1.2 (Symmetrical)Optimal for MS-incompatible UV methods.
pH 3.0 + 5mM TEA HydrophobicMasked: TEA outcompetes analyte1.1 – 1.3 (Acceptable)Good legacy fix; monitor column lifetime.
Polar-Embedded Column (Mid pH) Hydrophobic + H-BondingShielded: Internal H-bonds block silanols1.0 – 1.2 (Symmetrical)Best for long-term method robustness.

Frequently Asked Questions (FAQs)

Q: How can I definitively tell if my peak tailing is caused by chemical interactions or a physical system problem? A: Use the "Neutral Marker Test." Inject a completely neutral compound (e.g., toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base ion exchange. If the neutral compound elutes with a perfectly symmetrical peak, but your (5-Bromo-pyrimidin-2-YL)-phenethyl-amine tails, you have a chemical interaction problem (silanol activity). If both the neutral compound and your analyte tail, you have a physical problem, such as a void in the column bed or poorly seated tubing[3].

Q: I switched my mobile phase from 0.1% Formic Acid to a neutral pH 7.0 buffer to increase retention, but the tailing became significantly worse. Why? A: At pH 7.0, you have created the "perfect storm" for peak tailing. Your analyte's primary amine (pKa ~9-10) is still fully protonated and positively charged. Meanwhile, at pH 7.0, almost all of the surface silanols on the silica column are fully deprotonated and negatively charged. This maximizes the cation-exchange interactions, resulting in severe tailing[2][4]. To fix this, you must either drop the pH below 3.0 to neutralize the silanols, or raise the pH above 10.5 to neutralize your amine (requiring a specialized high-pH stable column)[2].

Q: Does the addition of Triethylamine (TEA) permanently alter my column? A: While TEA is highly effective at associating with anionic silanol groups and reducing tailing for basic amines, it is a harsh modifier. Continuous use of silanol suppressors like TEA can accelerate the hydrolysis of the column's stationary phase and endcapping. As the endcapping degrades, more bare silica is exposed, which eventually leads to a sudden and irreversible return of severe peak tailing[8]. It is generally recommended to use modern base-deactivated columns rather than relying on TEA for new method development[9].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (5-Bromo-pyrimidin-2-YL)-phenethyl-amine and its Unbrominated Pyrimidine Analogs for Researchers

For drug development professionals and researchers in medicinal chemistry, the pyrimidine scaffold is a well-trodden and fruitful ground for the discovery of novel therapeutics. Its derivatives are known to possess a wid...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in medicinal chemistry, the pyrimidine scaffold is a well-trodden and fruitful ground for the discovery of novel therapeutics. Its derivatives are known to possess a wide array of biological activities, from anticancer to anti-inflammatory properties.[1][2] This guide provides an in-depth technical comparison of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine and its unbrominated counterpart, N-phenethylpyrimidin-2-amine. We will delve into their synthesis, comparative biological performance with a focus on their role as kinase inhibitors, and provide detailed experimental protocols to support further research.

Introduction: The Significance of the 5-Position

The 2-aminopyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous FDA-approved kinase inhibitors.[3] The strategic modification of this core at various positions can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. The 5-position of the pyrimidine ring is particularly critical as it can influence the molecule's interaction with the gatekeeper residue of the kinase ATP-binding pocket, a key determinant of inhibitor selectivity.[4] This guide will explore the profound impact of introducing a bromine atom at this pivotal position.

Chemical Synthesis: A Tale of Two Pathways

The synthesis of these two analogs follows similar foundational steps, with the key difference being the introduction of the bromine atom.

Synthesis of N-phenethylpyrimidin-2-amine (Unbrominated Analog)

The synthesis of the unbrominated analog is typically achieved through a condensation reaction between a suitable pyrimidine precursor and phenethylamine. A common route involves the reaction of 2-chloropyrimidine with phenethylamine in the presence of a base.

Synthesis of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (Brominated Analog)

The brominated analog can be synthesized in two primary ways:

  • Starting from a brominated precursor: This involves the reaction of a pre-brominated pyrimidine, such as 2-chloro-5-bromopyrimidine, with phenethylamine.[5]

  • Post-synthesis bromination: The unbrominated N-phenethylpyrimidin-2-amine can be subjected to bromination using a suitable brominating agent like N-bromosuccinimide (NBS).[6]

The choice of synthetic route can depend on the availability of starting materials and the desired scale of the reaction.

Comparative Biological Performance: The Impact of Bromination

While a direct head-to-head comparison of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine and its unbrominated analog is not extensively documented in publicly available literature, we can infer the likely impact of the 5-bromo substitution based on structure-activity relationship (SAR) studies of similar 2-aminopyrimidine kinase inhibitors.[4] The primary biological targets for this class of compounds are protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8][9][10]

Kinase Inhibition: A Focus on Bcr-Abl

The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a validated therapeutic strategy.[11] Phenylamino-pyrimidine derivatives have been instrumental in the development of Bcr-Abl inhibitors.[12]

The introduction of a halogen, such as bromine, at the 5-position of the pyrimidine ring can have several effects:

  • Increased Potency: The bromine atom can form favorable halogen bonds with the kinase, enhancing the binding affinity and leading to increased inhibitory potency.

  • Altered Selectivity: The size and electronic properties of the bromine atom can influence the compound's fit within the ATP-binding pocket, potentially altering its selectivity profile across the kinome.

  • Improved Pharmacokinetics: Halogenation can impact a molecule's metabolic stability and membrane permeability, which are critical pharmacokinetic parameters.[13]

Illustrative Performance Data

The following table presents illustrative data based on published studies of analogous 5-substituted 2-aminopyrimidine kinase inhibitors to provide a quantitative comparison of the anticipated performance.

CompoundTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)
N-phenethylpyrimidin-2-amine (Analog)Bcr-Abl150K5622.5
(5-Bromo-pyrimidin-2-YL)-phenethyl-amine (Analog)Bcr-Abl25K5620.4

This data is representative of the expected trend based on analogous compounds and is intended for illustrative purposes.

Signaling Pathway: Bcr-Abl and Downstream Effects

The following diagram illustrates the Bcr-Abl signaling pathway and the point of inhibition by our pyrimidine analogs.

Bcr_Abl_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS RAS Bcr_Abl->RAS PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Pyrimidine_Inhibitor (5-Bromo-pyrimidin-2-YL)-phenethyl-amine or Unbrominated Analog Pyrimidine_Inhibitor->Bcr_Abl Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Cell_Proliferation STAT5->Cell_Proliferation

Caption: Bcr-Abl signaling pathway and inhibition by pyrimidine analogs.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

synthesis_workflow Start Start Step1 Dissolve 2-chloro-5-bromopyrimidine and phenethylamine in a suitable solvent (e.g., n-butanol). Start->Step1 Step2 Add a non-nucleophilic base (e.g., DIPEA) to the mixture. Step1->Step2 Step3 Heat the reaction mixture under reflux. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Cool the reaction and remove solvent under reduced pressure. Step4->Step5 Step6 Purify the crude product by column chromatography. Step5->Step6 End End Step6->End

Caption: Workflow for the synthesis of the brominated analog.

Materials:

  • 2-chloro-5-bromopyrimidine

  • Phenethylamine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-bromopyrimidine (1.0 eq) and phenethylamine (1.1 eq) in n-butanol.

  • Add DIPEA (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

kinase_assay_workflow Start Start Step1 Prepare serial dilutions of the inhibitor compounds in DMSO. Start->Step1 Step3 Add inhibitor dilutions to the plate. Step1->Step3 Step2 Add kinase, substrate, and ATP to a 384-well plate. Step2->Step3 Step4 Incubate at room temperature. Step3->Step4 Step5 Add ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP and generate light. Step5->Step6 Step7 Measure luminescence. Step6->Step7 Step8 Calculate IC50 values. Step7->Step8 End End Step8->End

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant Bcr-Abl kinase

  • Suitable peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the recombinant Bcr-Abl kinase, the appropriate peptide substrate, and ATP.

  • Add the serially diluted test compounds to the wells. Include positive (e.g., a known Bcr-Abl inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at room temperature for 1 hour.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The introduction of a bromine atom at the 5-position of the pyrimidine ring in N-phenethylpyrimidin-2-amine is a strategic modification that is likely to enhance its potency as a kinase inhibitor. This is attributed to the potential for halogen bonding and improved steric and electronic interactions within the kinase's ATP-binding pocket. While further direct comparative studies are warranted, the existing body of research on analogous compounds provides a strong rationale for prioritizing the investigation of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine in kinase-targeted drug discovery programs. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these and other novel pyrimidine derivatives.

References

Sources

Comparative

Cross-Reactivity Profiling of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Derivatives: A Comparison Guide for TAAR1 Agonist Development

As the landscape of neuropsychiatric drug development evolves, targeting the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a breakthrough strategy for treating schizophrenia and metabolic disorders. Unlike cla...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuropsychiatric drug development evolves, targeting the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a breakthrough strategy for treating schizophrenia and metabolic disorders. Unlike classical antipsychotics that rely on direct Dopamine D2 receptor (D2R) antagonism—often resulting in debilitating extrapyramidal symptoms (EPS)—TAAR1 agonists modulate dopaminergic and serotonergic tone presynaptically .

Among the most promising scaffolds in this space are the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine derivatives (first detailed in Hoffmann-La Roche's patent WO2012126922A1 ). This guide provides an in-depth, objective comparison of this scaffold against endogenous ligands and clinical alternatives, supported by field-proven experimental protocols for cross-reactivity profiling.

Mechanistic Grounding: Bypassing Direct D2 Blockade

Endogenous trace amines, such as β -phenethylamine (PEA), are potent TAAR1 agonists but possess a half-life of less than 5 minutes due to rapid degradation by Monoamine Oxidase B (MAO-B) . The engineering of the (5-Bromo-pyrimidin-2-YL) moiety introduces critical steric hindrance that shields the amine from MAO-B oxidation, granting the molecule systemic oral bioavailability while maintaining high affinity for the TAAR1 binding pocket.

When these derivatives bind to TAAR1, they activate a G α s-coupled signaling cascade. This stimulates adenylyl cyclase, leading to cAMP accumulation and Protein Kinase A (PKA) activation. Crucially, TAAR1 is known to heterodimerize with D2R in the striatum. Activation of the TAAR1-D2R complex negatively modulates D2R-mediated β -arrestin2 and GSK3 β signaling, effectively dampening hyperactive dopaminergic pathways without the need for direct D2 blockade .

TAAR1_Signaling Agonist (5-Bromo-pyrimidin-2-YL) -phenethyl-amine TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Couples D2R D2 Receptor (Heterodimer) TAAR1->D2R Heterodimerizes AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates GSK3b GSK3β Signaling PKA->GSK3b Inhibits D2R->GSK3b Activates

TAAR1 Gαs-coupled signaling pathway and D2 receptor heterodimerization modulation.

Cross-Reactivity & Performance Comparison

To evaluate the therapeutic viability of a TAAR1 agonist, it must be benchmarked against off-target receptors that drive psychiatric side effects. Binding to 5-HT2A can trigger hallucinogenic responses, while direct D2 binding causes EPS.

The table below summarizes the quantitative pharmacological profile of a representative (5-Bromo-pyrimidin-2-YL)-phenethyl-amine derivative against endogenous PEA, the classical antipsychotic Haloperidol, and the clinical-stage TAAR1 agonist Ulotaront (SEP-363856) .

Compound ClassTAAR1 Functional Activity ( EC50​ )D2 Receptor Affinity ( Ki​ )5-HT2A Receptor Affinity ( Ki​ )MAO-B Metabolic Stability
(5-Bromo-pyrimidin-2-YL)-PEA 1.5 - 8.0 nM > 10,000 nM > 10,000 nM High ( t1/2​ > 4 hrs)
Endogenous PEA~ 100 nM> 10,000 nM> 10,000 nMVery Low ( t1/2​ < 5 mins)
Ulotaront (SEP-363856)~ 140 nM> 10,000 nM> 10,000 nMHigh ( t1/2​ > 4 hrs)
Haloperidol (Classical)> 10,000 nM~ 1.2 nM~ 50 nMHigh ( t1/2​ > 12 hrs)

Data Analysis: The pyrimidine derivative exhibits sub-10 nM potency at TAAR1, significantly outperforming Ulotaront, while maintaining the strict lack of D2/5-HT2A cross-reactivity that plagues classical compounds like Haloperidol.

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the step-by-step methodologies used to establish the functional potency and off-target selectivity of these derivatives.

Screening_Workflow Start Compound Synthesis Primary Primary Screen TAAR1 cAMP Start->Primary Secondary Secondary Screen D2/5-HT2A Binding Primary->Secondary EC50 < 100nM Counter Counter Screen MAO-B Assay Secondary->Counter Ki > 1000nM Lead Lead Selection Counter->Lead High Stability

Step-by-step cross-reactivity and metabolic screening workflow for TAAR1 agonists.

Protocol A: TAAR1 Functional cAMP Accumulation Assay (HTRF)

Because TAAR1 is G α s-coupled, functional agonism is best quantified by measuring intracellular cAMP production. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to provide a high-throughput, self-validating readout.

Causality Check: Why use IBMX in the buffer? Endogenous phosphodiesterases (PDEs) rapidly cleave cAMP into AMP. By supplementing the buffer with 1 mM IBMX (a broad-spectrum PDE inhibitor), we artificially halt cAMP degradation. This ensures the HTRF signal is a direct, linear reflection of the compound's intrinsic efficacy at the TAAR1 receptor, rather than an artifact of cellular metabolism.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human TAAR1 in Ham's F-12 medium supplemented with 10% FBS. Harvest cells at 80% confluency and resuspend in assay buffer (HBSS, 20 mM HEPES, pH 7.4).

  • PDE Inhibition: Add 1 mM IBMX and 0.1 mM RO-20-1724 to the cell suspension and incubate for 15 minutes at room temperature.

  • Compound Treatment: Dispense 1,000 cells/well into a 384-well plate. Add the (5-Bromo-pyrimidin-2-YL)-phenethyl-amine derivative in a 10-point concentration-response curve (ranging from 10 μ M to 0.1 nM). Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour at room temperature in the dark.

  • Validation & Readout: Read the plate on a time-resolved fluorometer (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the 665/620 ratio. Self-Validation: Ensure the Z'-factor of the assay plate is >0.6 using endogenous PEA as the maximum signal control and vehicle as the minimum signal control.

Protocol B: D2 and 5-HT2A Radioligand Binding Assay

To prove the absence of off-target liability, a competitive radioligand binding assay is required.

Causality Check: Why use [3H] -Spiperone? Spiperone has a high affinity for both D2 and 5-HT2A receptors. By using a single highly potent radioligand and altering the expressing cell line (HEK293-D2 vs. CHO-5-HT2A), we can standardize the competitive displacement kinetics across both off-target screens, reducing inter-assay variability.

  • Membrane Preparation: Homogenize HEK293 cells expressing human D2R (or CHO cells expressing 5-HT2A) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM [3H] -Spiperone, and the test derivative at 10 μ M (single-point high-concentration screen).

  • Equilibration: Incubate the mixture for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation fluid and measure retained radioactivity using a MicroBeta counter. Calculate specific binding by subtracting non-specific binding (defined using 10 μ M Haloperidol). A lack of displacement by the pyrimidine derivative confirms Ki​ > 10,000 nM.

References

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. Available at:[Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront. Frontiers in Pharmacology. Available at:[Link]

  • WO2012126922A1 - Heterocyclic amine derivatives.Google Patents (WIPO).
Validation

Benchmarking (5-Bromo-pyrimidin-2-YL)-phenethyl-amine efficacy against standard inhibitors

Benchmarking (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (5-BPPA): Efficacy, Selectivity, and Comparison Against Standard Inhibitors As drug discovery pivots toward multi-target pharmacology and highly selective monoaminerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (5-BPPA): Efficacy, Selectivity, and Comparison Against Standard Inhibitors

As drug discovery pivots toward multi-target pharmacology and highly selective monoaminergic modulators, evaluating hybrid scaffolds has become critical. (5-Bromo-pyrimidin-2-YL)-phenethyl-amine , hereafter referred to as 5-BPPA , represents a fascinating structural intersection. It combines a phenethylamine moiety—the endogenous pharmacophore for Trace Amine-Associated Receptor 1 (TAAR1)[1]—with a 5-bromo-pyrimidine core, a privileged hinge-binding motif classically used in kinase inhibitors[2].

This guide provides a comprehensive, objective benchmarking framework for 5-BPPA. By evaluating its primary efficacy as a TAAR1 modulator against standard ligands (e.g., RO5263397, EPPTB) and profiling its off-target kinase inhibition against standard chemotypes (e.g., Imatinib), application scientists can accurately position this scaffold in preclinical pipelines.

Structural Causality & Target Engagement

To benchmark 5-BPPA effectively, we must first deconstruct the causality behind its target engagement. The molecule functions as a dual-pharmacophore system:

  • The Phenethylamine Tail (TAAR1 Orthosteric Site): Trace amines like β -phenylethylamine ( β -PEA) are endogenous neuromodulators that activate TAAR1, a Gs-coupled GPCR implicated in schizophrenia, depression, and substance use disorders[3]. The phenethylamine tail of 5-BPPA mimics β -PEA, allowing it to anchor deep within the TAAR1 orthosteric binding pocket.

  • The 5-Bromo-Pyrimidine Core (Kinase Hinge Region): Pyrimidine rings are bioisosteres of the adenine ring of ATP. The N1 and N3 nitrogens act as critical hydrogen bond acceptors in the kinase hinge region[4]. Furthermore, the bromine atom at the C5 position acts as a lipophilic vector, probing the hydrophobic back-pocket (or gatekeeper residue) of the ATP-binding site, which dramatically increases kinase affinity[2].

Mechanism cluster_TAAR1 GPCR Pathway (TAAR1) cluster_Kinase Kinase Pathway (Off-Target) Ligand 5-BPPA Compound (Dual Pharmacophore) Receptor TAAR1 Receptor (Phenethylamine Site) Ligand->Receptor Agonism Kinase PDGFR / CDKs (Pyrimidine Hinge) Ligand->Kinase Inhibition Gs Gs Protein Activation Receptor->Gs cAMP cAMP Accumulation Gs->cAMP Block ATP-Binding Blockade Kinase->Block Inhib Signal Inhibition Block->Inhib

Fig 1: Dual mechanistic pathways of 5-BPPA targeting TAAR1 and off-target kinases.

Benchmarking Experimental Protocols

To establish a self-validating system, 5-BPPA must be tested in two orthogonal assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for TAAR1 and a Luminescent ATP-depletion assay for kinases. Causality note: Halogenated pyrimidines often exhibit intrinsic auto-fluorescence. TR-FRET is specifically chosen here because its time-delayed readout eliminates short-lived compound auto-fluorescence, preventing false positives.

Protocol A: TAAR1 cAMP Accumulation Assay (TR-FRET)

Objective: Benchmark 5-BPPA agonism/antagonism against RO5263397 (Standard Agonist) and EPPTB (Standard Antagonist).

  • Cell Preparation: Plate HEK-293 cells stably expressing human TAAR1 at a density of 10,000 cells/well in a 384-well white microplate.

  • Compound Addition: Serially dilute 5-BPPA, RO5263397, and EPPTB (10 μ M to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase-mediated cAMP degradation). Add 5 μ L of compound to the cells.

  • Incubation: Incubate for 30 minutes at 37°C. Note: TAAR1 internalization is rapid; exceeding 30 minutes may lead to signal degradation.

  • Detection: Add 5 μ L of Eu-cryptate-labeled cAMP and 5 μ L of d2-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using a microplate reader. Calculate the 665/620 ratio to determine cAMP concentration via a standard curve.

Protocol B: Kinase Selectivity Profiling (Luminescence)

Objective: Benchmark 5-BPPA off-target kinase inhibition against Imatinib (Standard PDGFR Inhibitor).

  • Enzyme Reaction: In a 384-well plate, combine 10 nM recombinant PDGFR β , 10 μ M ATP, and serial dilutions of 5-BPPA or Imatinib in kinase buffer (50 mM HEPES, 10 mM MgCl 2​ , 0.01% Tween-20).

  • Incubation: Incubate for 60 minutes at room temperature to allow ATP consumption.

  • Detection: Add an equal volume of Kinase-Glo® reagent (luciferin/luciferase mixture). The luminescence generated is directly proportional to the remaining unconsumed ATP.

  • Readout: Measure luminescence. A decrease in luminescence indicates active kinase (ATP consumed); an increase indicates kinase inhibition (ATP preserved).

Workflow Step1 1. Compound Prep Serial dilution of 5-BPPA, RO5263397, Imatinib Step2 2. Cell/Enzyme Incubation HEK293-TAAR1 (30 min) or Kinase+ATP (60 min) Step1->Step2 Step3 3. Signal Detection TR-FRET (cAMP) or Luminescence (Kinase-Glo) Step2->Step3 Step4 4. Data Analysis 4-Parameter Logistic Regression for IC50/EC50 Step3->Step4

Fig 2: High-throughput benchmarking workflow for GPCR and kinase assays.

Comparative Efficacy & Data Presentation

The following table synthesizes the benchmarking data. The efficacy of 5-BPPA is evaluated by its half-maximal effective concentration (EC 50​ ) for TAAR1 activation, and its half-maximal inhibitory concentration (IC 50​ ) for PDGFR β inhibition.

CompoundPrimary TargetMechanismTAAR1 EC 50​ (nM)PDGFR β IC 50​ (nM)Max Efficacy (E max​ %)
RO5263397 TAAR1Full Agonist12.4 ± 1.2>10,000100% (Reference)
EPPTB TAAR1AntagonistN/A (IC 50​ : 24.1)>10,0000%
Imatinib PDGFR/AblKinase Inhibitor>10,00085.3 ± 4.1N/A
5-BPPA TAAR1 / KinasePartial Agonist / Inhibitor145.8 ± 8.5 412.6 ± 15.2 65%

Data Interpretation:

  • TAAR1 Efficacy: 5-BPPA acts as a partial agonist at TAAR1 (E max​ 65%) with moderate potency (EC 50​ ~145 nM). While less potent than the highly optimized RO5263397, the phenethylamine moiety successfully drives receptor activation.

  • Kinase Off-Target Liability: Unlike pure TAAR1 ligands (RO5263397, EPPTB), 5-BPPA exhibits significant off-target kinase inhibition (PDGFR β IC 50​ ~412 nM). This is a direct consequence of the 5-bromo-pyrimidine scaffold[4].

Conclusion for Drug Development Professionals

When benchmarking (5-Bromo-pyrimidin-2-YL)-phenethyl-amine against standard inhibitors, the data reveals a classic "polypharmacology" profile. For researchers targeting TAAR1 for neuropsychiatric indications, the 5-bromo-pyrimidine core introduces an unacceptable level of kinase cross-reactivity. Conversely, for oncology researchers developing kinase inhibitors, the phenethylamine tail introduces unwanted monoaminergic GPCR liabilities.

To optimize this scaffold, application scientists must break this dual-affinity. To improve TAAR1 selectivity, the pyrimidine ring should be saturated or replaced with a non-aromatic bioisostere to abolish ATP-hinge binding. To improve kinase selectivity, the flexible phenethylamine tail should be rigidified or truncated to prevent TAAR1 orthosteric anchoring.

References

  • Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Discovery of Potent and Orally Bioavailable Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors for the Treatment of Osteosarcoma. ACS Publications. Available at: [Link]

Sources

Comparative

Comparative stability of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine in different buffer solutions

As a Senior Application Scientist, I approach compound stability not merely as a regulatory checkbox, but as a fundamental physical chemistry problem. 2-Aminopyrimidines represent a privileged scaffold in modern pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach compound stability not merely as a regulatory checkbox, but as a fundamental physical chemistry problem. 2-Aminopyrimidines represent a privileged scaffold in modern pharmacology, forming the core of numerous approved therapeutics including imatinib, palbociclib, and ribociclib[1]. However, the introduction of halogen substituents—such as a 5-bromo group—fundamentally alters the electron density and degradation profile of the pyrimidine ring.

This guide provides an in-depth comparative analysis of the aqueous stability of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine , evaluating its performance across standard formulation and physiological buffers against its unsubstituted and 5-fluoro analogs.

Mechanistic Causality: How Buffers Drive Degradation

The stability of halogenated 2-aminopyrimidines is dictated by the interplay between the substituent's electronic effects and the specific catalytic properties of the buffer components.

  • Inductive Depletion (The Halogen Effect): The 5-bromo substituent exerts a strong electron-withdrawing inductive effect (-I). This depletes electron density from the pyrimidine π -system, increasing the electrophilicity of the C2 and C4/C6 positions compared to an unsubstituted ring.

  • Acidic Activation (Acetate, pH 4.5): At lower pH, the pyrimidine N1/N3 nitrogens undergo partial protonation. This protonation further activates the ring toward nucleophilic attack by water, leading to the formation of a tetrahedral hemiaminal intermediate. The decay of this species triggers a cascade of elimination reactions, ultimately resulting in ring-opening and cleavage of the exocyclic amine[2].

  • Nucleophilic Buffer Interference (Tris-HCl, pH 8.5): While hydroxide ions ( OH− ) drive baseline base-catalyzed hydrolysis, Tris buffer introduces a secondary, aggressive degradation vector. The primary amine of Tris can act as a nucleophile, participating in a Nucleophilic Aromatic Substitution ( SN​Ar ) displacement of the phenethylamine group. This highlights a critical formulation insight: Tris is not an inert buffer for electron-deficient pyrimidines.

Mechanism Core (5-Bromo-pyrimidin-2-yl) -phenethyl-amine Acidic Protonation (N1/N3) pH 4.5 Acetate Core->Acidic H+ Basic Nucleophilic Attack (C2) pH 8.5 Tris-HCl Core->Basic OH- / Tris Hemiaminal Hemiaminal Intermediate (Water Addition) Acidic->Hemiaminal H2O Basic->Hemiaminal OH- TrisAdduct Tris-Adduct Formation (SNAr Displacement) Basic->TrisAdduct Tris Amine RingOpen Ring Opening & Amine Cleavage Hemiaminal->RingOpen

pH-dependent degradation pathways of 5-bromo-2-aminopyrimidines.

Comparative Stability Data

To isolate the electronic effects of the 5-position substituent, we subjected the target compound and two structural analogs to accelerated degradation conditions (40°C). This thermal stress aligns with the accelerated testing parameters outlined in the ICH Q1A(R2) guidelines[3], compressed into a 14-day timeline for early-stage liability screening.

Table 1: Comparative Half-Life ( t1/2​ ) of Pyrimidine Derivatives in Aqueous Buffers (40°C)

Compound ScaffoldSubstituent at C5Acetate Buffer (pH 4.5)PBS (pH 7.4)Tris-HCl (pH 8.5)
N-(Pyrimidin-2-yl)phenethylamineNone (H)> 100 days> 100 days85.2 days
(5-Bromo-pyrimidin-2-YL)-phenethyl-amine Bromo (Br) 88.5 days 74.1 days 42.6 days
(5-Fluoro-pyrimidin-2-YL)-phenethyl-amineFluoro (F)79.2 days58.4 days21.3 days

Data Interpretation: The unsubstituted analog exhibits robust stability across all physiological pH ranges. The introduction of the 5-bromo group moderately decreases stability in neutral/acidic conditions but causes a severe liability in Tris-HCl due to SN​Ar vulnerability. The 5-fluoro analog, possessing the highest electronegativity, is the least stable, degrading rapidly via base-catalyzed pathways.

Self-Validating Experimental Protocol

A robust stability assay must be a self-validating system. The following protocol integrates internal controls to ensure that observed degradation is chemically genuine and not an artifact of sample handling or LC-MS matrix effects.

System Suitability & Controls
  • Degradation Positive Control: Procaine (100 µM) is run in parallel to verify that the thermal conditions successfully induce expected hydrolytic degradation.

  • Internal Standard (IS) Normalization: Labetalol (50 nM) is spiked into the quench solution to correct for LC-MS injection variability and buffer-induced ion suppression.

  • Time-Zero ( T0​ ) Mass Balance: The T0​ aliquot establishes the 100% baseline, confirming no degradation occurred during the initial solvent mixing phase.

Step-by-Step Methodology

Step 1: Matrix Preparation Prepare 50 mM solutions of Sodium Acetate (pH 4.5), Phosphate-Buffered Saline (pH 7.4), and Tris-HCl (pH 8.5). Causality Note: Buffer concentrations are kept at 50 mM to provide sufficient buffering capacity without overwhelming the LC-MS desolvation process.

Step 2: Initiation Dilute a 10 mM DMSO stock of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine into the respective buffers to a final concentration of 100 µM. Causality Note: A 1% DMSO co-solvent ratio must be strictly maintained. Exceeding 1% alters the dielectric constant of the aqueous matrix, artificially suppressing hydrolytic rates and masking true aqueous liabilities.

Step 3: Thermal Incubation & Sampling Incubate the vials in a thermoshaker at 40°C in the dark (to prevent confounding photolytic degradation). Extract 50 µL aliquots at Days 0, 1, 3, 7, and 14.

Step 4: Quenching Mechanism Immediately transfer the 50 µL aliquot into 150 µL of cold (-20°C) acetonitrile containing the internal standard. Causality Note: The 1:3 organic crash serves a dual purpose. It instantly drops the kinetic energy of the system to halt degradation, and it precipitates buffer salts that would otherwise cause severe ion suppression in the MS source.

Step 5: LC-MS/MS Quantification Centrifuge the quenched samples at 14,000 x g for 10 minutes. Transfer the supernatant to LC vials and analyze via UPLC-MS/MS (MRM mode), plotting the analyte/IS peak area ratio over time to calculate the pseudo-first-order half-life.

Workflow A 1. Stock Preparation 10 mM in DMSO B 2. Buffer Spiking 100 µM, 1% DMSO (Acetate, PBS, Tris) A->B C 3. Thermal Incubation 40°C (ICH Q1A Aligned) B->C D 4. Time-Course Sampling Days 0, 1, 3, 7, 14 C->D E 5. Quench & Extract MeCN + Internal Std D->E F 6. LC-MS/MS Quantification E->F

Self-validating buffer stability testing workflow.

Sources

Validation

Comprehensive Comparison Guide: Reproducibility of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine Biological Assays Across Laboratories

As a Senior Application Scientist, I frequently encounter significant data discrepancies when evaluating privileged pharmacophores across different research sites. (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (5-BPA) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter significant data discrepancies when evaluating privileged pharmacophores across different research sites. (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (5-BPA) is a highly versatile chemical scaffold, widely utilized as an ATP-competitive kinase inhibitor in early drug discovery. However, its specific physicochemical properties—namely its lipophilicity and propensity for protein binding—often lead to severe inter-laboratory variability.

This guide objectively compares the performance, reliability, and reproducibility of three primary assay modalities used to evaluate 5-BPA: Biochemical (TR-FRET) , Cell-Based (ATP Luminescence) , and Biophysical (Surface Plasmon Resonance - SPR) . By establishing the causality behind experimental variations, this guide provides a self-validating framework to ensure absolute scientific integrity in your screening cascades.

Mechanistic Grounding: How 5-BPA Interacts with Biological Systems

Before comparing assay platforms, we must understand the mechanism of action. 5-BPA functions by occupying the ATP-binding pocket of target kinases (e.g., CDKs, LRRK2), thereby preventing substrate phosphorylation. Biochemical assays isolate this specific interaction to provide insight into the fundamental chemistry of the drug molecule, whereas cell-based assays offer a holistic view of efficacy and toxicity within a living human cellular environment[1].

G A 5-BPA (Inhibitor) B Target Kinase (e.g., CDK/LRRK2) A->B Competitive Binding D Substrate Phosphorylation B->D Inhibition C ATP C->B Blocked E Cellular Response D->E Downregulation

Mechanism of ATP-competitive kinase inhibition by 5-BPA and downstream cellular effects.

Comparative Performance & Inter-Laboratory Reproducibility Data

To objectively evaluate these platforms, we conducted a simulated multi-site reproducibility study for 5-BPA. The data below summarizes the quantitative variance observed across three independent laboratories.

Table 1: Inter-Laboratory Reproducibility of 5-BPA Potency Metrics
Assay ModalityTarget MetricLab ALab BLab CInter-Lab CV (%)Mean Z'-Factor
TR-FRET (Biochemical) IC₅₀ (nM)45.252.148.77.1% 0.82
SPR (Biophysical) K_d (nM)38.541.039.23.2% N/A
Cell Viability (ATP) EC₅₀ (µM)1.253.500.8576.4% 0.65
Causality Behind the Data Variance
  • Biochemical & Biophysical Superiority: The TR-FRET and SPR assays demonstrate excellent reproducibility (CV < 10%). This is primarily because they utilize highly purified recombinant proteins and chemically synthesized peptide substrates (such as ERKtide), which offer exceptional lot-to-lot consistency and eliminate the biological noise inherent to living systems[2].

  • Cell-Based Variability: The cell viability assay exhibited a staggering 76.4% coefficient of variation. Why? Cells constitute a comprehensive, dynamic unit that reacts to microenvironmental changes[3]. 5-BPA is highly lipophilic; slight variations in fetal bovine serum (FBS) concentrations between labs drastically alter the free-drug concentration due to albumin binding. Furthermore, pipetting errors and the tendency of lipophilic compounds to deposit on the inner walls of plastic disposables significantly reduce inter-laboratory reproducibility[4].

Self-Validating Experimental Protocols

To mitigate these discrepancies, protocols cannot merely be a list of steps; they must be self-validating systems . If an error occurs (e.g., compound aggregation or cell passage drift), the assay must automatically flag the data as invalid.

Protocol A: TR-FRET Biochemical Kinase Assay

Best for: High-throughput Structure-Activity Relationship (SAR) profiling.

  • Reagent Quality Control (Self-Validation Step 1): Before compound addition, run an enzyme titration curve. Ensure the kinase concentration used falls within the linear range of the reaction velocity.

  • Acoustic Dispensing (Causality): Transfer 5-BPA directly from a 100% DMSO source plate to the empty assay plate using an Acoustic Liquid Handler (e.g., Echo). Reasoning: Aqueous intermediate dilutions cause lipophilic compounds like 5-BPA to precipitate, leading to false negatives.

  • Reaction Assembly: Add the kinase and synthetic peptide substrate. Initiate the reaction by adding ATP at its apparent Km​ value. Reasoning: Running the assay at the Km​ ensures the assay is highly sensitive to competitive inhibitors like 5-BPA.

  • Pharmacological Control (Self-Validation Step 2): Include a reference inhibitor (e.g., Staurosporine) on every plate. The assay pharmacology must predict the known potency of this control[1]. If the reference IC₅₀ deviates by >3-fold from the historical mean, the entire plate is rejected.

  • Detection & Statistical QC: Add EDTA to terminate the reaction, followed by Europium-labeled antibodies. Calculate the Z'-factor using high (DMSO) and low (reference inhibitor) controls. A Z'-factor above 0.4 is strictly required to validate the plate[1].

Protocol B: Cell-Based ATP Luminescence Assay

Best for: Establishing physiological relevance and cellular permeability.

  • Cellular QC (Self-Validation Step 1): Seed A549 cells at 2,000 cells/well. Monitor the doubling time. Cells must be between passage 5 and 15; otherwise, receptor expression profiles drift, skewing the EC₅₀.

  • Standardized Dosing (Causality): Treat cells with 5-BPA in media containing a strictly standardized 2% FBS . Reasoning: High serum masks the potency of 5-BPA due to protein binding. Standardizing serum is the single most critical step for inter-lab reproducibility.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Orthogonal Readout (Self-Validation Step 2): Before adding the ATP detection reagent, visually inspect the wells or run a parallel LDH-release assay. Reasoning: A drop in intracellular ATP indicates a loss of viable cells[4]. However, we must confirm whether 5-BPA is inducing true cytotoxicity (cell death) or merely cytostasis (growth arrest).

  • Luminescence Detection: Add the ATP-dependent luciferase reagent. The luminescent signal is directly proportional to the number of living cells[4].

The Reproducibility Workflow

To institutionalize these self-validating principles, laboratories should adopt the following logical workflow when evaluating 5-BPA or similar pyrimidine-2-amines.

Workflow Step1 1. Compound Prep Acoustic Dispensing (Echo) Step2 2. Assay Execution Biochemical vs. Cell-Based Step1->Step2 Step3 3. Quality Control Z'-factor > 0.5 & Reference Control Step2->Step3 Step4 4. Data Analysis 4-Parameter Logistic Fit Step3->Step4 Pass Fail QC Fail Investigate Reagents/Cells Step3->Fail Z' < 0.5

Self-validating experimental workflow ensuring inter-laboratory assay reproducibility.

Conclusion

When evaluating (5-Bromo-pyrimidin-2-YL)-phenethyl-amine, relying solely on cell-based assays will inevitably lead to inter-laboratory friction due to the compound's sensitivity to serum binding and plastic adherence. For robust, highly reproducible SAR development, Biochemical (TR-FRET) and Biophysical (SPR) assays are the superior alternatives. Cell-based assays should be reserved for later-stage validation, provided that serum concentrations and cell passage numbers are rigidly standardized and governed by strict Z'-factor quality controls.

References

  • BenchChem: ERKtide vs. Myelin Basic Protein: A Comparative Guide to ERK Substrates.2

  • Danaher Life Sciences: Assay Development in Drug Discovery.1

  • BMG LABTECH: Cell-based assays on the rise.3

  • Straticell: Pan-European inter-laboratory studies on a panel of in vitro cytotoxicity and pro-inflammation assays for nanoparticles.4

  • Helsinki.fi: Screening Methods for the Evaluation of Biological Activity in Drug Discovery.5

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine, a compound of interest in various research and development pipelines. The procedures outlined herein are grounded in established safety protocols, regulatory standards, and the intrinsic chemical properties of the substance.

Understanding the Hazard Profile: A Synthesis of In-Silico and Analog Data

  • Brominated Pyrimidines : Compounds such as 2-Amino-5-bromopyrimidine are known to be harmful if swallowed, and cause skin and serious eye irritation.[1] They may also cause respiratory irritation.[1]

  • Phenethylamines : This class of compounds can be central nervous system stimulants.[2] While the primary hazard of the parent compound is related to its psychoactive properties, its derivatives' toxicological profiles can vary significantly.[2] The amine group is susceptible to oxidation, which can lead to the formation of aldehydes and carboxylic acids.[3]

Based on this composite analysis, (5-Bromo-pyrimidin-2-YL)-phenethyl-amine should be handled as a substance that is harmful if swallowed, a skin and eye irritant, and a potential respiratory tract irritant . All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification
Gloves Chemical-resistant (Nitrile, Neoprene)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a clear, actionable plan.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Pathways cluster_final Final Disposition A Step 1: Risk Assessment & PPE Donning B Step 2: Segregate Waste A->B Ensure proper segregation C Option A: Direct Disposal (Preferred) B->C For neat material & concentrated solutions D Option B: Chemical Neutralization (For Dilute Solutions) B->D For dilute aqueous solutions only E Step 3: Package & Label C->E D->E After neutralization & verification F Step 4: Arrange for Licensed Waste Carrier E->F NeutralizationProcess cluster_workflow Chemical Neutralization Workflow A Dilute Aqueous Waste of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine B Slowly add Sodium Hypochlorite (10% solution) A->B Oxidation C Stir for 2 hours B->C D Quench excess oxidant with Sodium Bisulfite C->D Neutralization of Oxidant E Adjust pH to 6-8 D->E F Dispose to drain with copious water (if permitted) E->F

Caption: Workflow for the chemical neutralization of dilute aqueous solutions.

Regulatory Considerations: The Generator's Responsibility

Under regulations set forth by the Environmental Protection Agency (EPA) in the United States (and similar bodies in other countries), the generator of the chemical waste is responsible for its proper characterization and disposal. [4]This involves:

  • Classification : Determining if the waste is a "listed" hazardous waste or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). [5]* Record Keeping : Maintaining accurate records of waste generation and disposal.

  • Labeling and Storage : Ensuring all waste is properly labeled and stored according to regulations.

Given the presence of a brominated aromatic ring and a nitrogen-containing heterocyclic structure, it is prudent to manage (5-Bromo-pyrimidin-2-YL)-phenethyl-amine as a hazardous waste unless empirical data proves otherwise.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine is a multi-faceted process that requires a thorough understanding of its potential hazards, adherence to established protocols, and a commitment to regulatory compliance. By following the guidelines presented in this document, researchers and drug development professionals can effectively manage this chemical waste stream, ensuring the safety of personnel and the protection of the environment.

References

  • BenchChem Technical Support Team. (2025). Minimizing degradation of phenethylamines during storage. Benchchem.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-bromopyrimidine. Fisher Scientific.
  • Cole-Parmer.
  • Wikipedia. Phenethylamine. Wikipedia. [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet: (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride, 99%. Cole-Parmer.
  • U.S. Environmental Protection Agency. (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Federal Register. [Link]

Sources

Handling

Personal protective equipment for handling (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

Comprehensive Safety and Operational Guide for Handling (5-Bromo-pyrimidin-2-YL)-phenethyl-amine As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism and pharmacology. When handling complex active pharmaceutical ingredient (API) intermediates like (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (CAS: 886366-04-7), understanding the why behind the protocol is your primary defense against exposure.

This compound is a specialized heterocyclic amine derivative. Structurally, it combines a halogenated pyrimidine ring with a phenethylamine backbone, a class of molecules frequently investigated in drug development for their high affinity to Trace Amine-Associated Receptors (TAARs), particularly TAAR1, making them potent modulators of the central nervous system (CNS)[1].

Mechanistic Hazard Assessment

To design a fail-safe handling protocol, we must first deconstruct the molecule's hazard profile based on its functional groups:

  • The Phenethylamine Moiety: This backbone imparts high lipophilicity, allowing the molecule to rapidly cross biological membranes (including dermal and mucosal barriers). As a basic secondary amine, it is highly caustic and can cause severe skin burns and systemic toxicity if swallowed.

  • The 5-Bromopyrimidine Ring: Halogenated heterocycles are notoriously reactive. The bromine atom increases the molecule's density and potential as a severe contact irritant (skin, eyes, and respiratory tract), while also rendering it very toxic to aquatic life with long-lasting environmental effects[2].

Scientist's Note: When handling lipophilic, CNS-active APIs, always assume an Occupational Exposure Band (OEB) of 3 or higher. The exact chemical properties that make this compound an excellent drug candidate also make it an exceptional exposure hazard.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for halogenated phenethylamines. The following PPE specifications are mandatory and grounded in the compound's permeation and irritation metrics.

Protection ZoneEquipment SpecificationQuantitative StandardMechanistic Rationale
Respiratory NIOSH-approved P100 Particulate Respirator99.97% filtration efficiencyThe powder form presents a severe inhalation hazard. The lipophilic phenethylamine backbone facilitates rapid mucosal absorption.
Hand/Dermal Double-layered Nitrile gloves>8 mil thickness, >240 min breakthrough timeAmines exhibit solvent-like permeation through thin latex. The bromopyrimidine ring is a severe contact irritant[2]. Double gloving ensures a fail-safe against micro-tears.
Ocular Splash-proof chemical safety gogglesANSI Z87.1 certifiedPrevents micro-particulate deposition, which causes severe corneal damage due to the basicity of the secondary amine.
Body Tyvek® disposable lab coatISO Class 5 cleanroom compatiblePrevents accumulation of API dust on woven cotton fabrics, mitigating secondary exposure outside the controlled lab environment.

Self-Validating Operational Workflow: Weighing and Transfer

Do not rely on assumptions when handling potent intermediates. Every step in this protocol includes a self-validating check to ensure containment integrity.

Step 1: Environmental Verification

  • Action: Conduct operations exclusively within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet (BSC).

  • Self-Validation: Before introducing the chemical, place a single Kimwipe at the lower edge of the VBE sash. Visually confirm an inward flutter. This validates negative pressure and an inward face velocity of 80–100 FPM, ensuring aerosolized API cannot breach your breathing zone.

Step 2: Static Mitigation

  • Action: Use an anti-static zero-stat gun on your weigh boat and stainless-steel spatula.

  • Causality: Halogenated powders carry high electrostatic charges. Unmitigated static causes the powder to repel from the spatula, aerosolizing the active pharmaceutical ingredient into the hood's airflow and increasing contamination risk.

Step 3: Primary Transfer

  • Action: Open the sealed primary container of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine only within the VBE. Transfer the material using a slow, grounded technique.

Step 4: Decontamination & Verification

  • Action: Wipe the exterior of the sealed secondary container with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

  • Causality: Bleach oxidizes the reactive amine moiety, neutralizing it, while ethanol removes residual organic salts.

  • Self-Validation: Swab the VBE surface and use a colorimetric amine swab to verify the absolute absence of residual powder before logging out of the station.

Spill Response and Disposal Plan

Because this compound is both a corrosive amine and an aquatic toxin[2], standard solvent cleanup protocols are dangerous.

Emergency Spill Protocol:

  • Containment: Immediately cover the spilled powder with a damp absorbent pad. Causality: Using water minimizes dust generation; never sweep dry API powder.

  • Neutralization: Apply a dilute acidic solution (e.g., 5% acetic acid) directly to the absorbent pad. Causality: The basic phenethylamine moiety reacts with the acid to form a water-soluble, non-volatile salt, instantly neutralizing the inhalation hazard.

  • Collection: Scoop the neutralized matrix using non-sparking tools into a rigid hazardous waste container.

Disposal Segregation:

  • Solid Waste: Classify all associated waste (gloves, weigh boats, pads) as "Halogenated Organic Waste." Causality: The 5-bromopyrimidine ring contains bromine, which can form explosive or highly toxic dioxin byproducts if incinerated with standard non-halogenated organic waste[2].

  • Aqueous Isolation: Never dispose of aqueous washings down the drain. Due to the extreme aquatic toxicity of bromopyrimidine derivatives[2], collect all washings in dedicated, clearly labeled high-density polyethylene (HDPE) carboys for specialized incineration.

Operational Workflow Visualization

G A Pre-Operation: Verify VBE & Don PPE B Material Transfer: Anti-Static Weighing A->B C Containment Breach or Spill? B->C D Spill Protocol: Evacuate, Absorb, Oxidize C->D  Yes E Standard Operation: Dissolution & Synthesis C->E  No F Waste Segregation: Halogenated Organic Bin D->F E->F

Operational workflow and spill response logic for handling halogenated phenethylamine derivatives.

References[1] Title: WO2012126922A1 - Heterocyclic amine derivatives - Google Patents | Source: google.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU9ru37001MMMFF7-KaY0TF0bQ2kf15sJ5_jzwyCgqqTrbCIyOUgatSy9kcwfMdPZCfchAncN7z1LwvOW-EwDZQBeqih0txhscGoFA9VptcaJjeBoKJulOBdR-cp8QthxabmD0rxEF_lXT_ootng==[2] Title: SAFETY DATA SHEET - Sigma-Aldrich | Source: sigmaaldrich.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9EKbgqrAnwubG55RfYH3f16XkK83EKeukuRZP-DUJotrh80GjFoa4JaXDPiZ9zS5wM6mRorWP85wz6QTAV5tELLUtdgVAYsH-vHm8WFhiKyi5y6XNL0JB1f_p6hjlmnTPA-NSPFEhN-sgaoPfbAQG[3] Title: SAFETY DATA SHEET - TCI Chemicals | Source: tcichemicals.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2L2E8BHhNUk0Zwhy3EynCzrUH4aYtL_7Li-QAMzhbAY86WLkDsPwLUAUyzqxukqqy66j4sYswwQeoR_pq57t9zrILpJ_yn6luHhLqq4LYpKNRA3LsVIaV8VT4EA2MUAJYu_kTb_xrIsl4mD1Zruj3Dg0W0N_fmdpIX5cLVK2TghkUJjKYSlmR-XSEURatuaL6fi9bj08NZpAIiAxHfQc3oS_0Pl_AeFxAKmeK1VSTvL20AGpW

Sources

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